Azobenzene-D10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2,3,4,5,6-pentadeuteriophenyl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLAVOWQYNRWNQ-LHNTUAQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Isotopic Advantage: A Technical Guide to the Synthesis of Deuterated Azobenzene Photoswitches for Enhanced Photopharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of biological systems with light, a field known as photopharmacology, has been significantly advanced by the development of molecular photoswitches. Azobenzenes, a prominent class of photoswitches, offer reversible isomerization between their trans and cis forms upon light irradiation, enabling the modulation of biological activity. However, the efficiency of these molecular switches is often a limiting factor. This technical guide details the synthesis of deuterated azobenzenes, a strategy proven to enhance their photoswitching properties. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can lead to significant improvements in light sensitivity, photoisomerization quantum yield, and photoswitching kinetics.[1][2][3] This document provides a comprehensive overview of the synthetic methodologies, quantitative data on the enhanced properties of deuterated azobenzenes, and detailed experimental protocols for their preparation and characterization, aimed at researchers seeking to leverage this isotopic advantage in their work.
Introduction
Azobenzene-based photoswitches have emerged as powerful tools for the spatiotemporal control of biological targets, including ion channels and G protein-coupled receptors (GPCRs).[1][2] The core principle of their function lies in the light-induced isomerization between the thermally stable trans isomer and the metastable cis isomer. This conformational change can be harnessed to alter the pharmacology of a ligand, effectively turning biological activity "on" or "off" with light. Despite their utility, the performance of traditional azobenzene photoswitches can be suboptimal for certain applications, limited by factors such as light sensitivity and the speed of isomerization.
A promising strategy to overcome these limitations is the incorporation of deuterium into the azobenzene scaffold. This subtle modification, which minimally alters the steric and electronic properties of the molecule, has been shown to have a profound impact on its photophysical behavior. Deuteration can enhance key performance metrics, including increasing the molar extinction coefficient, boosting the photoisomerization quantum yield, and accelerating the kinetics of photoswitching. These improvements translate to more efficient and rapid control over biological systems, a critical advantage in complex cellular environments. This guide provides the essential technical details for the synthesis and characterization of deuterated azobenzene photoswitches.
Data Presentation: Enhanced Photophysical Properties of Deuterated Azobenzenes
The substitution of hydrogen with deuterium in the azobenzene core leads to measurable improvements in key photophysical parameters. The following tables summarize the quantitative data for two representative deuterated azobenzenes, azobenzene-d10 and a water-soluble derivative, AQ-d8, compared to their non-deuterated (hydrogenated) counterparts.
| Compound | Solvent | Max. Absorbance (λmax, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference |
| Azobenzene-h10 | DMSO | 322 | 17,800 - 20,800 | |
| This compound | DMSO | 322 | 21,300 - 32,000 | |
| AQ-h8 | Water | 363 | 15,200 | |
| AQ-d8 | Water | 360 | 15,200 |
Table 1: Molar Extinction Coefficients. Deuteration of the parent azobenzene (AB-d10) resulted in a significant increase in the molar extinction coefficient, indicating enhanced light absorption.
| Compound | Solvent | trans-to-cis (τ, sec) | cis-to-trans (τ, sec) | Reference |
| Azobenzene-h10 | DMSO | 6.61 | 1.47 | |
| This compound | DMSO | 6.27 | 1.39 |
Table 2: Photoswitching Kinetics. this compound exhibits accelerated photoswitching kinetics for both the trans-to-cis and cis-to-trans isomerization processes compared to its hydrogenated analog.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key deuterated azobenzene compounds.
Synthesis of this compound
The synthesis of perdeuterated azobenzene (this compound) is achieved through the reductive dimerization of nitrobenzene-d5.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine nitrobenzene-d5 (1.0 eq) and methanol.
-
Addition of Reducing Agent: Add zinc dust (4.1 eq) to the mixture.
-
Base Addition: Add a solution of sodium hydroxide (8.1 eq) in distilled water.
-
Reflux: Heat the reaction mixture to reflux and maintain for 10 hours. The reaction progress can be monitored by the disappearance of the nitrobenzene odor.
-
Workup: Filter the hot reaction mixture to remove the sodium zincate precipitate. Wash the precipitate with warm methanol.
-
Purification: Distill the methanol from the filtrate. The crude this compound can be further purified by recrystallization from a mixture of ethanol and water. The reported yield for this reaction is approximately 45-51%.
Synthesis of a Water-Soluble Deuterated Azobenzene (AQ-d8)
The synthesis of the water-soluble deuterated azobenzene derivative AQ-d8 involves a multi-step process starting from deuterated phenylene diamine.
Step 1: Oxidative Dimerization to form Perdeuterated 4,4'-Diaminoazobenzene
-
Reactants: Dissolve phenylene diamine-d4 (1.0 eq) in an appropriate solvent.
-
Oxidation: Add Dess-Martin periodinane (an oxidizing agent) to the solution to facilitate the oxidative dimerization.
-
Workup and Purification: After the reaction is complete, the product, perdeuterated 4,4'-diaminoazobenzene, is isolated and purified.
Step 2: HBTU-Mediated Coupling
-
Coupling Reaction: The purified perdeuterated 4,4'-diaminoazobenzene is then coupled to betaine using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent.
-
Acylation: The final step involves acylation with acetyl chloride to yield the target compound, AQ-d8.
Mandatory Visualizations
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the synthetic routes for deuterated azobenzenes.
Experimental Workflow
The general workflow for the synthesis and characterization of deuterated azobenzene photoswitches is outlined below.
Conclusion
The synthesis of deuterated azobenzene photoswitches represents a significant step forward in the development of high-performance tools for photopharmacology. The isotopic substitution of hydrogen with deuterium provides a straightforward yet powerful method to enhance the photophysical properties of these molecular switches, leading to improved light sensitivity and faster isomerization kinetics. The experimental protocols and data presented in this guide offer a practical resource for researchers aiming to incorporate this advanced strategy into their work. By leveraging the benefits of deuteration, the scientific community can continue to push the boundaries of what is possible in the precise optical control of biological systems, with potential applications ranging from fundamental research to the development of novel therapeutics.
References
Azobenzene-D10: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Azobenzene-D10, a deuterated isotopologue of the versatile photoswitchable molecule, azobenzene. This document details its chemical identity, physical properties, and pertinent experimental protocols, with a focus on its applications in innovative therapeutic strategies.
Core Chemical Identity: this compound
This compound is the deuterated form of azobenzene, where all ten hydrogen atoms on the two phenyl rings are replaced with deuterium.[1] This isotopic labeling is invaluable for a range of analytical and mechanistic studies, particularly in drug development, where it can be used as a tracer to understand pharmacokinetic and metabolic profiles.[1]
The Chemical Abstracts Service (CAS) number for this compound is 30504-49-5 .[1][2][3]
Chemical Structure
The chemical structure of this compound is characterized by two pentadeuterated phenyl rings linked by a diazene bond (-N=N-).
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a direct comparison with its non-deuterated counterpart, Azobenzene.
| Property | This compound | Azobenzene (non-deuterated) | Reference |
| CAS Number | 30504-49-5 | 103-33-3 | |
| Molecular Formula | C₁₂D₁₀N₂ | C₁₂H₁₀N₂ | |
| Molecular Weight | 192.283 g/mol | 182.2212 g/mol | |
| Isotopic Enrichment | 99 atom % D | - | |
| Appearance | Orange-red crystals or dark brown chunky solid | Orange-red leaflets | |
| Melting Point | Not available | 68 °C | |
| Boiling Point | Not available | 293 °C | |
| Solubility in water | Not available | 6.4 mg/L (25 °C) |
Synthesis and Experimental Protocols
The synthesis of azobenzene and its derivatives is well-established, providing a foundation for the preparation of this compound. Classical methods include the azo coupling reaction, the Mills reaction, and the Wallach reaction. For the synthesis of this compound, deuterated precursors such as nitrobenzene-d5 or benzene-d6 would be utilized.
A general experimental workflow for the synthesis and characterization of photoswitchable azobenzene derivatives is outlined below. This can be adapted for the specific synthesis of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
Applications in Drug Development and Research
Azobenzene's ability to undergo reversible trans-cis isomerization upon light irradiation makes it a valuable molecular switch. This property is harnessed in drug development to create photoswitchable drugs, prodrugs, and drug delivery systems. The trans isomer is generally more stable, while the cis isomer is metastable. The isomerization can induce changes in polarity, molecular shape, and binding affinity to biological targets.
The azobenzene scaffold is a versatile framework in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.
A key application in drug development involves the use of azobenzene as a hypoxia-sensitive linker in drug delivery systems. Azoreductase enzymes, which are overexpressed in hypoxic environments characteristic of solid tumors, can cleave the azo bond, triggering site-specific drug release.
The logical pathway for utilizing an azobenzene-based photoswitchable drug is depicted below.
Caption: Signaling pathway for a photoswitchable azobenzene-based drug.
References
Technical Guide: Isotopic Enrichment and Purity of Azobenzene-D10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and purity of Azobenzene-D10, a deuterated photoswitch with significant potential in photopharmacology and materials science. The substitution of hydrogen with deuterium can enhance the photophysical properties of azobenzene, including increasing its light sensitivity and photoswitching kinetics.[1][2][3] This guide details the synthesis, analytical methodologies for determining isotopic enrichment and purity, and presents relevant data in a clear, structured format.
Synthesis of this compound
The primary method for synthesizing this compound is through the reductive dimerization of deuterated nitrobenzene.[1] This straightforward approach provides the desired product in good yield.
Experimental Protocol: Reductive Dimerization
A common and effective method for the synthesis of this compound involves the reduction of nitrobenzene-d5.
Materials:
-
Nitrobenzene-d5
-
Zinc powder
-
Methanol
-
Sodium hydroxide (optional, for base-activated reduction)
Procedure:
-
Nitrobenzene-d5 is dissolved in refluxing methanol.
-
Zinc powder is added to the solution as a reducing agent.
-
The reaction mixture is refluxed for a specified period, leading to the reductive coupling of two nitrobenzene-d5 molecules to form this compound.
-
The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration.
-
The crude product is then purified, typically by column chromatography or recrystallization, to yield pure this compound.
This synthesis has been reported to yield this compound in approximately 45% yield.[1]
Isotopic Enrichment and Purity Analysis
The determination of isotopic enrichment and chemical purity is critical for ensuring the desired properties and reproducibility of experiments involving this compound. A combination of spectroscopic and spectrometric techniques is employed for this purpose.
Mass Spectrometry for Isotopic Enrichment
Mass spectrometry (MS) is the primary technique for determining the level of deuterium incorporation. By comparing the mass spectrum of the deuterated compound to its non-deuterated analog, the isotopic distribution can be quantified.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
A sample of the synthesized this compound is introduced into the mass spectrometer.
-
The sample is ionized using an electron beam.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The mass spectrum will show a molecular ion peak corresponding to the fully deuterated species (C12D10N2), as well as smaller peaks corresponding to species with fewer deuterium atoms (e.g., C12D9HN2).
-
The relative intensities of these peaks are used to calculate the percentage of isotopic enrichment.
Data Presentation: Isotopic Distribution of this compound
| Species | Molecular Weight ( g/mol ) | Expected m/z |
| Azobenzene-H10 | 182.22 | 182 |
| This compound | 192.28 | 192 |
Note: High-resolution mass spectrometry can provide more precise mass measurements to confirm the elemental composition.
The fragmentation pattern of azobenzene upon electron impact typically involves the loss of N2. This characteristic fragmentation can also be observed for this compound and can be used to further confirm its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Enrichment
NMR spectroscopy is a powerful tool for assessing both the chemical purity and the isotopic enrichment of this compound.
-
¹H NMR: In a highly enriched this compound sample, the proton signals should be virtually absent. The presence of residual proton signals can be used to quantify the level of deuteration.
-
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing a clear spectrum of the deuterated positions.
-
¹³C NMR: The carbon spectrum will show shifts due to the presence of deuterium. Quantitative ¹³C NMR (qNMR) can be used to determine the concentration and purity of the sample.
Experimental Protocol: ¹H and ¹³C NMR
-
A precisely weighed sample of this compound is dissolved in a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
For ¹H NMR, the integral of any residual proton signals is compared to a known internal standard to determine the extent of deuteration.
-
For ¹³C NMR, the chemical shifts and signal patterns are compared to those of non-deuterated azobenzene to confirm the structure and assess purity.
Other Analytical Techniques
-
Infrared (IR) Spectroscopy: The vibrational modes of C-D bonds are at a lower frequency than C-H bonds. IR spectroscopy can therefore be used to confirm the presence of deuterium in the molecule, showing distinct vibrational states compared to the hydrogenated form.
-
UV/Vis Spectroscopy: While not directly providing information on isotopic enrichment, UV/Vis spectroscopy is used to characterize the photophysical properties of this compound. The maximal absorbance wavelength for this compound in DMSO is reported to be 322 nm, which is unchanged from its hydrogenated counterpart.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the chemical purity of the synthesized compound. A single sharp peak indicates a high degree of purity.
Visualizing the Workflow
The following diagrams illustrate the synthesis and analytical workflows for this compound.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for this compound.
References
The Deuterium Isotope Effect in Azobenzene Photoisomerization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives are paramount molecular switches in the fields of photopharmacology, materials science, and molecular machinery. Their ability to undergo reversible trans-cis isomerization upon light irradiation allows for the spatiotemporal control of molecular functions. A recent advancement in enhancing the performance of these photoswitches is the strategic incorporation of deuterium, the heavy isotope of hydrogen. This guide provides an in-depth technical overview of the mechanism of photoisomerization in deuterated azobenzene, focusing on the kinetic isotope effect and its implications for the design of more efficient photoswitchable molecules. Deuteration has been shown to improve key photophysical properties, including increasing the photoisomerization quantum yield and accelerating the rate of photoisomerization, with minimal structural perturbation.[1][2][3][4]
Core Mechanism of Azobenzene Photoisomerization
The photoisomerization of azobenzene from the thermodynamically stable trans isomer to the metastable cis isomer, and back, can proceed through two primary mechanistic pathways upon excitation to an electronically excited state (typically S1(nπ) or S2(ππ)):
-
Rotation: This pathway involves the rotation around the central N=N double bond.
-
Inversion: This pathway proceeds through a planar transition state where one of the nitrogen atoms undergoes inversion of its geometry.
Computational studies suggest that the actual pathway is often a complex interplay between these two mechanisms and is highly dependent on the specific electronic state and the molecular environment. The relaxation from the excited state back to the ground state often occurs through a conical intersection, a point where the potential energy surfaces of two electronic states become degenerate, facilitating rapid non-radiative decay.
The Influence of Deuteration: A Kinetic Isotope Effect
The substitution of hydrogen with deuterium increases the mass of the atoms involved in vibrational modes. This seemingly subtle change can have a significant impact on the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). In the context of azobenzene photoisomerization, deuteration primarily affects the vibrational relaxation pathways that compete with the isomerization process.
The prevailing hypothesis is that deuteration slows down non-productive vibrational relaxation pathways from the excited state. C-H bond vibrations are high-frequency modes that can efficiently dissipate electronic energy as heat. By replacing C-H with C-D bonds, the vibrational frequencies are lowered. This reduction in the energy of vibrational quanta makes the dissipation of electronic energy less efficient. As a result, the excited state lifetime is effectively prolonged, providing a larger window of opportunity for the molecule to undergo the conformational changes required for isomerization. This leads to an enhanced photoisomerization quantum yield and a faster macroscopic rate of photoswitching.[1]
Quantitative Data: Deuterated vs. Non-deuterated Azobenzene Derivatives
The following table summarizes key photophysical and kinetic data for deuterated azobenzene derivatives in comparison to their non-deuterated counterparts, as reported in the literature.
| Compound | Solvent | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Photoisomerization Quantum Yield (Φt→c) | Photo-unblock/block kinetics (τ) [s] | Reference |
| Azobenzene-h₁₀ | DMSO | 20,800 | ~0.13 | 1.47 | |
| Azobenzene-d₁₀ | DMSO | 32,000 | ~0.15 | 1.39 | |
| AQ-h₈ (photoswitchable K⁺ channel blocker) | Water | 15,200 | - | - | |
| AQ-d₈ (photoswitchable K⁺ channel blocker) | Water | 15,200 | - | - |
Experimental Protocols
Synthesis of Deuterated Azobenzene (Azobenzene-d₁₀)
A common method for the synthesis of perdeuterated azobenzene is the reductive dimerization of deuterated nitrobenzene.
Materials:
-
Nitrobenzene-d₅
-
Zinc dust
-
Sodium hydroxide
-
Ethanol
Procedure:
-
A solution of nitrobenzene-d₅ in ethanol is prepared.
-
Zinc dust and a solution of sodium hydroxide are added to the reaction mixture.
-
The mixture is refluxed for several hours.
-
After cooling, the reaction mixture is filtered to remove excess zinc and inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate mixture) to yield pure trans-azobenzene-d₁₀.
UV-Vis Spectroscopy and Photoisomerization Studies
Objective: To monitor the trans to cis and cis to trans isomerization of deuterated azobenzene upon irradiation with specific wavelengths of light.
Instrumentation:
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., LED or filtered lamp) at appropriate wavelengths (e.g., ~365 nm for trans to cis and >420 nm for cis to trans).
Procedure:
-
Sample Preparation: A dilute solution of the deuterated azobenzene derivative is prepared in a suitable solvent (e.g., DMSO, water). The concentration is adjusted to have a maximum absorbance in the linear range of the spectrophotometer.
-
Initial Spectrum: The UV-Vis absorption spectrum of the solution is recorded in the dark to obtain the spectrum of the predominantly trans isomer.
-
trans-to-cis Isomerization: The sample is irradiated with UV light (e.g., 365 nm). Absorption spectra are recorded at regular intervals until the photostationary state (PSS) is reached, indicated by no further changes in the spectrum.
-
cis-to-trans Isomerization (Photochemical): After reaching the trans-to-cis PSS, the sample is irradiated with visible light (e.g., >420 nm). Spectra are recorded at regular intervals to monitor the back-isomerization to the trans form.
-
cis-to-trans Isomerization (Thermal): After reaching the trans-to-cis PSS, the sample is kept in the dark at a controlled temperature. Spectra are recorded at regular time intervals to monitor the thermal relaxation back to the trans isomer.
Femtosecond Transient Absorption Spectroscopy
Objective: To investigate the ultrafast excited-state dynamics of deuterated azobenzene photoisomerization.
Experimental Setup:
-
A typical pump-probe setup is employed.
-
Pump Pulse: An ultrashort laser pulse (femtosecond duration) excites the sample to the S₁ or S₂ state. The wavelength is chosen to correspond to an absorption band of the trans or cis isomer.
-
Probe Pulse: A second, time-delayed, broad-spectrum femtosecond pulse (white-light continuum) probes the change in absorption of the sample.
-
Detection: The transmitted probe pulse is detected by a spectrometer with a CCD camera.
General Procedure:
-
The laser beam is split into a pump and a probe beam.
-
The pump beam is directed to the sample to initiate the photoreaction.
-
The probe beam passes through a variable delay line and is then focused on the sample, overlapping with the pump beam.
-
The change in absorbance of the probe beam is measured as a function of the time delay between the pump and probe pulses.
-
By varying the delay time, the evolution of the excited states and the formation of the photoproduct can be mapped on a femtosecond to picosecond timescale.
Visualizations
Caption: Photoisomerization mechanism of azobenzene and the effect of deuteration.
Caption: Experimental workflow for studying deuterated azobenzene photoisomerization.
Conclusion
The deuteration of azobenzene represents a powerful and minimally invasive strategy to enhance its photoswitching properties. The underlying mechanism is attributed to a kinetic isotope effect that suppresses non-productive vibrational relaxation pathways from the excited state, thereby increasing the quantum yield and rate of photoisomerization. This in-depth guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers, scientists, and drug development professionals to leverage this phenomenon in the design of next-generation photoresponsive materials and therapeutics. The continued exploration of deuterated photoswitches holds significant promise for advancing the field of photopharmacology and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Deuteration as a General Strategy to Enhance Azobenzene-Based Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deuteration as a General Strategy to Enhance Azobenzene-Based Photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Trans-Cis Isomerization of Azobenzene-D10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the trans-cis isomerization of Azobenzene-D10, a deuterated photoswitchable molecule with significant potential in various scientific and therapeutic applications. While specific quantitative data for the deuterated form is scarce in publicly available literature, this document outlines the fundamental principles, experimental protocols, and expected photophysical properties based on extensive studies of its non-deuterated counterpart, azobenzene.
Core Concepts of Azobenzene Photoswitching
Azobenzene and its derivatives are renowned for their ability to undergo reversible isomerization between two distinct geometric forms: the thermodynamically stable trans (or E) isomer and the metastable cis (or Z) isomer.[1][2][3] This transformation can be triggered by light (photoisomerization) or heat (thermal isomerization), making azobenzenes ideal candidates for molecular switches.[3]
The trans isomer is characterized by a nearly planar structure, while the cis isomer adopts a non-planar, bent conformation. This structural change is accompanied by significant alterations in physical and chemical properties, including dipole moment, absorption spectrum, and molecular geometry. The distance between the para-carbons of the two phenyl rings, for instance, decreases from approximately 9.0 Å in the trans form to 5.5 Å in the cis form.
The photoisomerization process is governed by the absorption of photons, which excites the molecule to a higher electronic state. Irradiation with ultraviolet (UV) light, typically corresponding to the intense π-π* transition, efficiently converts the trans isomer to the cis isomer.[2] The reverse cis-to-trans isomerization can be induced by visible light, which excites the n-π* transition of the cis isomer, or it can occur thermally in the dark.
Isomerization Mechanisms
The precise mechanism of azobenzene photoisomerization has been a subject of extensive research, with two primary pathways proposed: rotation and inversion.
-
Rotation: This mechanism involves the twisting of the N=N double bond in the excited state.
-
Inversion: This pathway involves an in-plane movement of one of the phenyl rings, proceeding through a linear transition state.
Current understanding suggests that the operative mechanism can depend on the specific electronic state that is excited.
Caption: The photoisomerization cycle of this compound.
Quantitative Data
Table 1: UV-Vis Absorption Maxima (λmax) of Azobenzene Isomers
| Isomer | Transition | Wavelength (nm) |
| trans | π-π | ~320-350 |
| trans | n-π | ~440 |
| cis | n-π* | ~430-450 |
Note: The exact λmax values can vary depending on the solvent.
Table 2: Photoisomerization Quantum Yields (Φ) of Azobenzene
| Isomerization | Excitation Wavelength (nm) | Quantum Yield (Φ) |
| trans → cis | ~365 | ~0.1-0.25 |
| cis → trans | >400 | ~0.4-0.5 |
Note: Quantum yields are dependent on the excitation wavelength and solvent.
Table 3: Thermal Half-Life (t½) of cis-Azobenzene
| Solvent | Temperature (°C) | Half-Life |
| Benzene | 35 | ~1.4 days |
| Acetonitrile | Room Temperature | Several hours |
Note: The thermal relaxation rate is highly sensitive to the solvent and the presence of substituents on the azobenzene core.
Experimental Protocols
Synthesis of this compound
A common method for synthesizing symmetrical azobenzenes is the reduction of the corresponding nitrobenzene. For this compound, this would involve the reduction of nitrobenzene-d5. A general procedure is as follows:
-
In a round-bottom flask, dissolve nitrobenzene-d5 in a suitable solvent such as methanol.
-
Add a reducing agent, such as zinc dust, and a base, like sodium hydroxide.
-
Reflux the mixture for several hours.
-
After the reaction is complete, filter the hot solution to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield crystalline this compound.
Caption: A typical workflow for the synthesis of this compound.
Monitoring Photoisomerization using UV-Vis Spectroscopy
UV-Vis spectroscopy is the primary technique for observing the trans-cis isomerization due to the distinct absorption spectra of the two isomers.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., UV lamp with a 365 nm filter, visible light source with >420 nm filter)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 1 at the λmax of the trans isomer's π-π* transition.
-
Initial Spectrum: Record the absorption spectrum of the solution in the dark. This represents the spectrum of the predominantly trans isomer.
-
trans-to-cis Isomerization: Irradiate the solution in the cuvette with UV light (e.g., 365 nm). Record spectra at regular intervals until a photostationary state (PSS) is reached, indicated by no further changes in the spectrum. The decrease in the π-π* band and the increase in the n-π* band signify the formation of the cis isomer.
-
cis-to-trans Isomerization (Photochemical): Following the establishment of the trans-to-cis PSS, irradiate the sample with visible light (e.g., >420 nm). Record spectra at regular intervals to monitor the return to the trans isomer.
-
cis-to-trans Isomerization (Thermal): After reaching the trans-to-cis PSS, place the cuvette in the dark at a constant temperature. Record spectra at regular time intervals to monitor the thermal relaxation back to the trans isomer. The rate of this process can be used to determine the thermal half-life of the cis isomer.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Signaling Pathways and Logical Relationships
The isomerization of azobenzene can be thought of as a simple signaling pathway where an external light signal is transduced into a structural change in the molecule. This change can then be used to trigger subsequent events in a larger system, such as controlling the activity of a drug or the properties of a material.
Caption: Logical relationship of azobenzene as a molecular switch.
Conclusion
This compound represents a valuable tool for researchers in various fields due to its photoswitchable nature. While specific quantitative data for this deuterated analogue remains to be extensively documented, the well-established principles of azobenzene photochemistry provide a strong foundation for its application. The experimental protocols detailed in this guide offer a starting point for the characterization and utilization of this compound in novel research and development endeavors. Further studies are warranted to fully elucidate the specific effects of deuteration on the photophysical and photochemical properties of this intriguing molecular switch.
References
The Impact of Deuteration on the Photophysical Properties of Azobenzene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives are a cornerstone of photopharmacology and materials science, prized for their ability to undergo reversible photoisomerization between their trans and cis isomers. This light-induced switching allows for precise spatiotemporal control over biological processes and material properties. Recent research has highlighted a subtle yet powerful modification to the azobenzene scaffold: the replacement of hydrogen atoms with their heavier isotope, deuterium. This guide provides an in-depth technical overview of the core photophysical properties of deuterated azobenzene compounds, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant processes. Deuteration has been shown to be a general strategy for enhancing the performance of azobenzene-based photoswitches, leading to improvements in light sensitivity, photoswitching efficiency, and kinetics.[1][2][3][4][5]
Core Photophysical Properties: A Quantitative Comparison
Deuteration, the substitution of protium (¹H) with deuterium (²H or D), introduces a subtle change in mass that can have a significant impact on the vibrational energy landscape of a molecule. In the context of azobenzene, this modification has been demonstrated to favorably alter its photophysical characteristics. The following tables summarize the key quantitative data for representative deuterated azobenzene compounds compared to their non-deuterated counterparts.
| Compound | Solvent | λmax (trans) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| Azobenzene-h10 | DMSO | 322 | ~20,800 | |
| Azobenzene-d10 | DMSO | 322 | ~32,000 | |
| AQ-h8 | Water | 363 | 15,200 | |
| AQ-d8 | Water | 360 | 15,200 |
Table 1: Absorption Properties of Deuterated and Non-Deuterated Azobenzenes. The data illustrates that deuteration can significantly increase the molar extinction coefficient, thereby enhancing light sensitivity, as seen in this compound.
| Compound | Solvent | trans-to-cis (τ, sec) | cis-to-trans (τ, sec) | Reference |
| Azobenzene-h10 | DMSO | 6.61 | 1.47 | |
| This compound | DMSO | 6.27 | 1.39 |
Table 2: Photoswitching Kinetics of Deuterated and Non-Deuterated Azobenzenes. Deuteration leads to an acceleration of both trans-to-cis and cis-to-trans photoswitching kinetics. It is important to note that while some studies show deuteration has no significant effect on most photophysical properties, others report clear enhancements.
Experimental Protocols
The characterization of deuterated azobenzene compounds involves a suite of spectroscopic and photochemical techniques. Below are detailed methodologies for key experiments.
Synthesis of Deuterated Azobenzene (this compound)
This protocol is adapted from the reductive dimerization of nitrobenzene.
Materials:
-
Nitrobenzene-d5
-
Zinc dust
-
Sodium hydroxide
-
Methanol
-
2% Hydrochloric acid
-
95% Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, combine nitrobenzene-d5, methanol, and a solution of sodium hydroxide in distilled water.
-
Add zinc dust to the mixture and reflux for 10 hours. The reaction should be monitored for the disappearance of the nitrobenzene odor.
-
Filter the hot mixture and wash the precipitate with warm methanol.
-
Distill the methanol from the filtrate.
-
Chill the residue to crystallize the crude this compound and filter.
-
To remove zinc salts, wash the crude product with 2% hydrochloric acid at ~70°C with vigorous stirring.
-
Continue stirring while cooling to solidify the this compound.
-
Filter, wash with water, and recrystallize from a mixture of 95% ethanol and water to yield pure this compound.
UV-Vis Spectroscopy for Monitoring Photoisomerization
UV-Vis spectroscopy is the primary method for observing the trans-cis isomerization due to the distinct absorption spectra of the two isomers.
Materials:
-
Deuterated azobenzene compound
-
Spectroscopic grade solvent (e.g., DMSO, water)
-
Quartz cuvette
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., 365 nm LED for trans-to-cis, >420 nm for cis-to-trans)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azobenzene compound in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance of approximately 0.5-1.5 for the trans isomer's π-π* transition.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark to obtain the spectrum of the predominantly trans isomer.
-
trans-to-cis Isomerization: Irradiate the sample with UV light (e.g., 365 nm). Record spectra at regular intervals until the photostationary state (PSS) is reached, indicated by no further changes in the spectrum.
-
cis-to-trans Isomerization (Photochemical): Following the establishment of the trans-to-cis PSS, irradiate the sample with visible light (e.g., >420 nm) to induce the back-isomerization. Record spectra to monitor the return to the trans state.
-
cis-to-trans Isomerization (Thermal): After reaching the trans-to-cis PSS, keep the sample in the dark at a controlled temperature and record spectra at regular intervals to determine the thermal relaxation rate.
NMR Spectroscopy for Isomer Quantification
¹H NMR spectroscopy is a powerful tool for determining the precise ratio of cis and trans isomers in a sample.
Materials:
-
Deuterated azobenzene sample
-
Deuterated NMR solvent (e.g., DMSO-d6)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the azobenzene sample in the deuterated solvent.
-
Acquisition of Spectra: Acquire ¹H NMR spectra of the sample before and after irradiation at the respective wavelengths for trans-to-cis and cis-to-trans isomerization.
-
Data Analysis: The protons ortho to the azo group exhibit significantly different chemical shifts for the trans and cis isomers, allowing for their distinct integration. The ratio of the integrals of these characteristic peaks provides the relative concentrations of the two isomers.
Determination of Photoisomerization Quantum Yield (Φ)
The quantum yield is a critical parameter that quantifies the efficiency of a photochemical process. A common method involves the use of a chemical actinometer.
Materials:
-
Deuterated azobenzene solution
-
Chemical actinometer solution (e.g., ferrioxalate)
-
Monochromatic light source with a known photon flux
-
UV-Vis spectrophotometer
Procedure:
-
Photon Flux Determination: Irradiate the chemical actinometer solution with the light source and measure the change in absorbance over time to determine the photon flux.
-
Sample Irradiation: Irradiate the deuterated azobenzene solution under the identical conditions used for the actinometer.
-
Quantification of Isomerization: Use UV-Vis or NMR spectroscopy to determine the number of molecules that have isomerized during the irradiation period.
-
Calculation: The quantum yield (Φ) is calculated as the ratio of the number of isomerized molecules to the number of photons absorbed by the sample.
Visualizing the Impact: Signaling Pathways and Workflows
The enhanced photophysical properties of deuterated azobenzenes make them superior tools for photopharmacological applications. One such application is the optical control of G-protein coupled receptors (GPCRs), such as the metabotropic glutamate receptor 2 (mGluR2).
Figure 1: General experimental workflow for the study of deuterated azobenzene compounds.
The deuterated photoswitchable ligand, BGAG₁₂-v2-d8, can be tethered to a SNAP-tagged mGluR2. Upon irradiation with 385 nm light, the azobenzene moiety isomerizes to its cis form, activating the receptor and initiating downstream signaling. Subsequent irradiation with 525 nm light reverts the switch to its trans form, deactivating the receptor.
Figure 2: Optical control of mGluR2 signaling using a deuterated azobenzene photoswitch.
Conclusion
The deuteration of azobenzene compounds presents a subtle but effective strategy for enhancing their photophysical properties, making them more potent and efficient tools for a variety of applications. The increased molar extinction coefficients, faster switching kinetics, and potentially higher quantum yields observed in deuterated azobenzenes offer significant advantages in the fields of photopharmacology and materials science. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to explore and harness the potential of these next-generation molecular photoswitches.
References
The Deuterium Isotope Effect in Azobenzene Photopharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopharmacology offers precise spatiotemporal control over biological systems by employing light-activated molecules. Azobenzenes are a cornerstone of this field, acting as photoswitches that can be isomerized between their trans and cis forms using specific wavelengths of light. This isomerization alters their shape and, consequently, their biological activity. Recently, the substitution of hydrogen with its heavier isotope, deuterium, has emerged as a subtle yet powerful strategy to enhance the performance of azobenzene-based photopharmacological agents. This technical guide provides an in-depth analysis of the effects of deuteration on azobenzene photoswitches, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying principles.
Recent studies have demonstrated that deuteration can significantly improve the photophysical properties of azobenzenes, leading to enhanced light sensitivity, greater photoswitching efficiency, and faster isomerization kinetics.[1][2][3][4] These improvements are achieved with minimal structural alteration to the core molecule, making deuteration a broadly applicable strategy for optimizing existing and future photopharmacological tools.[1] This guide will explore these effects in detail, providing researchers with the necessary information to leverage the deuterium isotope effect in their own work.
Core Principles: The Deuterium Isotope Effect
The substitution of protium (¹H) with deuterium (²H or D) introduces a kinetic isotope effect, which arises from the difference in mass between the two isotopes. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. This seemingly minor change can influence the rates of chemical reactions and the photophysical properties of molecules. In the context of azobenzenes, deuteration has been shown to favorably impact key parameters relevant to photopharmacology.
Quantitative Analysis of Deuteration Effects
The following tables summarize the quantitative data from comparative studies of deuterated and non-deuterated azobenzene derivatives.
Table 1: Photophysical Properties of Azobenzene-d10 vs. Azobenzene-h10
| Property | Azobenzene-h10 | This compound | Solvent | Reference |
| λmax (trans) (nm) | ~322 | ~322 | DMSO | |
| **Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ** | 17,800 | 20,800 | DMSO | |
| trans-to-cis switching kinetics (τ, sec) | 6.61 | 6.27 | DMSO | |
| cis-to-trans switching kinetics (τ, sec) | 1.47 | 1.39 | DMSO |
Table 2: Properties of Photoswitchable Potassium Channel Blocker AQ
| Property | AQ-h8 | AQ-d8 | Solvent | Reference |
| λmax (trans) (nm) | ~320 | ~320 | Water | |
| **Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) ** | 20,000 | 24,000 | Water | |
| trans-to-cis PSS at 385 nm (%) | 85 | 90 | Water | |
| cis-to-trans PSS at 525 nm (%) | 70 | 70 | Water |
Table 3: Properties of Tethered GPCR Ligand BGAG
| Property | BGAG12-v2-h8 | BGAG12-v2-d8 | Solvent | Reference |
| λmax (trans) (nm) | ~360 | ~360 | Water | |
| trans-to-cis switching kinetics (τ, sec) | 2.0 | 1.7 | Water | |
| cis-to-trans switching kinetics (τ, sec) | 0.9 | 0.6 | Water |
Experimental Protocols
This section provides an overview of the methodologies used to synthesize and characterize deuterated azobenzenes.
Synthesis of Deuterated Azobenzenes
A common method for synthesizing perdeuterated azobenzene (this compound) is through the reductive dimerization of deuterated nitrobenzene.
Example Protocol for this compound Synthesis:
-
Reactants: Nitrobenzene-d5 and zinc dust.
-
Procedure: Nitrobenzene-d5 is reduced using zinc dust in a suitable solvent system. The reaction progress is monitored by thin-layer chromatography.
-
Purification: The crude product is purified using column chromatography to yield pure trans-azobenzene-d10.
For other deuterated azobenzenes, such as those with deuterated aniline precursors, synthesis can be achieved via the Mills reaction, which involves the coupling of an aniline with a nitrosobenzene compound.
Photochemical Characterization
1. UV-Vis Spectroscopy:
-
Purpose: To determine the absorption maxima (λmax) and molar extinction coefficients (ε) of the trans and cis isomers.
-
Procedure:
-
A solution of the azobenzene derivative in a suitable solvent (e.g., DMSO, water) is prepared at a known concentration.
-
The absorption spectrum is recorded to determine the λmax and ε of the trans isomer.
-
The sample is irradiated with UV light (e.g., 365 nm or 385 nm) to induce trans-to-cis isomerization until a photostationary state (PSS) is reached. The spectrum of the PSS is recorded.
-
The sample is then irradiated with light of a longer wavelength (e.g., 525 nm) to induce cis-to-trans isomerization, and the spectrum is recorded.
-
The molar extinction coefficient can be accurately determined using quantitative NMR (qNMR).
-
2. Photoswitching Kinetics:
-
Purpose: To measure the rates of trans-to-cis and cis-to-trans photoisomerization.
-
Procedure:
-
A solution of the azobenzene derivative is placed in a cuvette in a spectrophotometer.
-
The sample is irradiated with a specific wavelength of light to initiate isomerization.
-
The change in absorbance at a characteristic wavelength is monitored over time.
-
The resulting data is fitted to a mono-exponential decay function to determine the time constant (τ) of the isomerization process.
-
3. Thermal Relaxation:
-
Purpose: To determine the thermal stability of the cis-isomer by measuring its half-life (t₁/₂).
-
Procedure:
-
The azobenzene derivative is switched to its cis-rich PSS using UV light.
-
The light source is turned off, and the sample is kept in the dark at a constant temperature.
-
The absorbance is monitored over time as the cis isomer thermally reverts to the more stable trans form.
-
The rate of this thermal relaxation is used to calculate the half-life of the cis-isomer.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key processes in azobenzene photopharmacology.
Caption: Photoisomerization of azobenzene between its stable trans and metastable cis forms.
Caption: General experimental workflow for studying deuterated azobenzenes in photopharmacology.
Caption: Simplified signaling pathway for a GPCR activated by a deuterated azobenzene ligand.
Conclusion and Future Outlook
Deuteration presents a straightforward and effective method for enhancing the photopharmacological properties of azobenzene-based photoswitches. The observed improvements in molar extinction coefficients and photoswitching kinetics translate to more efficient and rapid control over biological targets with light. This is particularly advantageous for applications requiring high temporal precision and minimizing light-induced toxicity.
As the field of photopharmacology continues to advance, the use of deuterated compounds is likely to become a standard tool in the design of next-generation photoswitches. Further research will likely focus on exploring the deuterium isotope effect in a wider range of azobenzene scaffolds and other classes of photoswitches, as well as elucidating the precise photophysical mechanisms underlying these enhancements. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate this powerful strategy into their drug development pipelines.
References
The Rise of Deuterium: A Technical Guide to the Development of Next-Generation Photoswitches
A comprehensive review of the synthesis, photophysical properties, and biological applications of deuterated photoswitches for researchers, scientists, and drug development professionals.
The field of photopharmacology, which utilizes light to control the activity of drugs with high spatiotemporal precision, has been significantly advanced by the development of molecular photoswitches. Among these, azobenzene-based compounds have been extensively studied for their ability to undergo reversible isomerization between a thermally stable trans isomer and a metastable cis isomer upon irradiation with specific wavelengths of light. A recent and promising strategy to enhance the performance of these molecular switches is the substitution of hydrogen atoms with their heavier isotope, deuterium. This seemingly subtle modification has been shown to impart significant improvements in the photophysical properties of azobenzene photoswitches, leading to enhanced performance in biological systems.[1][2][3] This in-depth technical guide provides a comprehensive literature review of the development of deuterated photoswitches, focusing on their synthesis, photophysical characterization, and applications in controlling biological targets such as ion channels and G protein-coupled receptors (GPCRs).
Enhancing Photoswitch Performance Through Deuteration
The introduction of deuterium into the azobenzene scaffold can lead to notable improvements in key photophysical parameters that govern the efficiency and utility of a photoswitch. These enhancements are primarily attributed to the kinetic isotope effect, where the greater mass of deuterium compared to hydrogen alters the vibrational energy landscapes of the molecule. This can influence the rates of non-radiative decay pathways, thereby affecting the efficiency of the photoisomerization process.
Key advantages of deuterating azobenzene photoswitches include:
-
Increased Light Sensitivity: Deuterated photoswitches can exhibit higher molar extinction coefficients, meaning they absorb light more efficiently.[3][4]
-
Improved Photoswitch Efficiency: The photoisomerization quantum yield, which represents the efficiency of the conversion from one isomer to another upon absorbing a photon, is often increased with deuteration.
-
Faster Photoswitching Kinetics: The macroscopic rate of photoisomerization can be accelerated, allowing for more rapid control over biological processes.
These improvements have been demonstrated in various deuterated azobenzene derivatives, making them highly attractive for applications in photopharmacology where precise and efficient control is paramount.
Synthesis of Deuterated Photoswitches
The synthesis of deuterated photoswitches typically involves the use of deuterated starting materials. Several key deuterated azobenzene derivatives have been synthesized and characterized, each with specific applications in mind.
Azobenzene-d10
A fundamental building block for more complex deuterated photoswitches is the fully deuterated azobenzene, this compound. Its synthesis is achieved through the reductive dimerization of deuterated nitrobenzene.
Experimental Protocol: Synthesis of this compound
A straightforward method for the synthesis of this compound involves the reduction of nitrobenzene-d5 using zinc dust in refluxing methanol.
-
Materials: Nitrobenzene-d5, zinc dust, methanol, sodium hydroxide.
-
Procedure:
-
In a round-bottom flask, dissolve nitrobenzene-d5 in methanol.
-
Add a solution of sodium hydroxide in water.
-
To this mixture, add zinc dust and reflux the reaction for several hours. The reaction progress can be monitored by thin-layer chromatography until the starting material is consumed.
-
After completion, filter the hot reaction mixture to remove the zinc salts.
-
Distill the methanol from the filtrate.
-
The resulting residue is chilled to induce crystallization of this compound.
-
The crude product is collected by filtration and can be further purified by recrystallization from ethanol.
-
AQ-d8: A Deuterated Photoswitchable Potassium Channel Blocker
AQ-d8 is a deuterated version of a quaternary ammonium-azobenzene-quat (QAQ) compound, which acts as a photoswitchable pore blocker for potassium channels. Its synthesis involves a multi-step process starting from deuterated p-phenylenediamine.
Experimental Protocol: Synthesis of AQ-d8
The synthesis of AQ-d8 involves the oxidative dimerization of p-phenylenediamine-d4, followed by coupling and acylation steps.
-
Oxidative Dimerization: Perdeuterated 4,4'-bisamine azobenzene is synthesized by the oxidative dimerization of p-phenylenediamine-d4 using Dess-Martin periodinane.
-
HBTU-mediated Coupling: The resulting diaminoazobenzene is then coupled to betaine using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) as a coupling agent.
-
Acylation: The final step involves the acylation of the coupled product using acetyl chloride to yield AQ-d8.
d9-AzoCholine: A Deuterated Photoagonist for α7 Nicotinic Acetylcholine Receptors
d9-AzoCholine is a deuterated photoagonist designed for the optical control of α7 nicotinic acetylcholine receptors (nAChRs). Its synthesis is analogous to that of its non-deuterated counterpart, utilizing deuterated aniline and deuterated 4-aminophenol as starting materials.
Experimental Protocol: Synthesis of d9-AzoCholine
-
Oxidation: d7-aniline is oxidized using oxone to form d5-nitrosobenzene.
-
Coupling: The d5-nitrosobenzene is then coupled with d7-4-aminophenol in acetic acid to produce d9-azophenol.
-
Alkylation: The d9-azophenol is reacted with N,N-dimethylaminoethyl chloride hydrochloride.
-
Methylation: The resulting tertiary amine is methylated with methyl iodide to yield the final product, d9-AzoCholine.
Photophysical Characterization of Deuterated Photoswitches
A thorough characterization of the photophysical properties of deuterated photoswitches is crucial to understand their behavior and optimize their performance. This typically involves UV-Vis spectroscopy to determine absorption spectra and photoisomerization quantum yields, as well as NMR spectroscopy to characterize the isomeric states.
Experimental Protocol: Photophysical Characterization
-
UV-Vis Spectroscopy:
-
Prepare a solution of the deuterated photoswitch in a suitable solvent (e.g., DMSO, water).
-
Record the absorption spectrum to determine the λmax for the π→π* and n→π* transitions of the trans isomer.
-
Irradiate the solution with a light source at a wavelength close to the λmax of the π→π* transition to induce isomerization to the cis state and record the spectrum at the photostationary state (PSS).
-
Irradiate the solution with a wavelength that promotes the cis to trans back-isomerization to determine the PSS for the reverse reaction.
-
-
Quantum Yield Determination:
-
The photoisomerization quantum yield (Φ) is determined by measuring the rate of isomerization upon irradiation with a light source of known photon flux.
-
This can be achieved using chemical actinometry or a calibrated photodiode.
-
The change in absorbance at a specific wavelength is monitored over time during irradiation, and the initial rate of this change is used to calculate the quantum yield.
-
-
NMR Spectroscopy:
-
¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized deuterated photoswitches.
-
NMR is also a powerful tool to determine the isomeric ratio at the PSS by integrating the signals corresponding to the trans and cis isomers.
-
Table 1: Photophysical Properties of Deuterated vs. Non-deuterated Azobenzene Photoswitches
| Photoswitch | Solvent | λmax (trans) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Photoisomerization Quantum Yield (Φ) trans→cis | Thermal Half-life (t₁/₂) of cis isomer | Reference(s) |
| Azobenzene-h10 | DMSO | 322 | ~20,800 | ~0.11 | ~48 hours | |
| This compound | DMSO | 322 | ~32,000 | Increased | - | |
| AQ-h8 | Water | 363 | ~15,200 | - | - | |
| AQ-d8 | Water | 360 | ~15,200 | - | Faster switching kinetics observed | |
| AzoCholine | - | - | - | - | - | |
| d9-AzoCholine | - | - | Maintained | Higher efficacy on α7 nAChRs | - |
Note: "-" indicates data not explicitly provided in the cited sources.
Biological Applications of Deuterated Photoswitches
The enhanced photophysical properties of deuterated photoswitches translate to improved performance in biological systems, enabling more precise and efficient optical control of cellular functions.
Optical Control of Ion Channels
Deuterated photoswitchable ligands have been successfully employed to control the activity of ion channels. For example, AQ-d8 has been used to optically control potassium channels. The trans isomer of AQ-d8 acts as a pore blocker, and upon irradiation with UV light, it isomerizes to the non-blocking cis isomer, allowing for the flow of potassium ions. This process is reversible with the application of visible light.
Caption: Optical control of a potassium channel using the deuterated photoswitch AQ-d8.
Experimental Protocol: Patch-Clamp Electrophysiology
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently transfected with the plasmid encoding the potassium channel of interest using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Electrophysiological Recordings:
-
Whole-cell patch-clamp recordings are performed 24-48 hours after transfection.
-
The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The intracellular solution contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 4 Mg-ATP, adjusted to pH 7.2.
-
The deuterated photoswitch (e.g., AQ-d8) is included in the intracellular solution.
-
Cells are held at a holding potential of -80 mV, and current responses are elicited by voltage steps.
-
Light from a high-power LED is delivered through the microscope objective to photo-isomerize the compound.
-
Optical Control of G Protein-Coupled Receptors (GPCRs)
Deuterated photoswitches have also been integrated into ligands for GPCRs, enabling precise control over their signaling pathways. For instance, a deuterated version of a photoswitchable tethered ligand has been used to control the metabotropic glutamate receptor 2 (mGluR2). In this system, the cis isomer of the ligand activates the receptor, leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels.
Caption: Optical control of mGluR2 signaling using a deuterated photoswitchable ligand.
Experimental Protocol: GIRK Channel Assay
-
Cell Culture and Transfection:
-
HEK293 cells are co-transfected with plasmids encoding the GPCR of interest (e.g., mGluR2), the GIRK channel subunits, and a fluorescent indicator for membrane potential or ion flux (e.g., a thallium-sensitive dye).
-
-
Assay Procedure:
-
Cells are plated in a multi-well plate and loaded with the fluorescent indicator.
-
The deuterated photoswitchable ligand is added to the wells.
-
A baseline fluorescence reading is taken.
-
The plate is illuminated with the appropriate wavelength of light to activate the photoswitch.
-
Changes in fluorescence, corresponding to GIRK channel activation and subsequent ion flux, are measured over time using a plate reader.
-
Summary and Future Outlook
The deuteration of azobenzene photoswitches represents a significant advancement in the field of photopharmacology. By enhancing key photophysical properties such as light sensitivity, quantum yield, and switching kinetics, deuterated photoswitches offer more precise and efficient tools for the optical control of biological systems. The synthetic routes to these molecules are generally accessible, and their improved performance has been demonstrated in the context of both ion channels and GPCRs.
Future research in this area will likely focus on several key aspects:
-
Expansion of the Deuterated Photoswitch Toolbox: The synthesis and characterization of new deuterated photoswitches with varied spectral properties and functionalities will broaden their applicability.
-
In-depth Mechanistic Studies: A deeper understanding of the photophysical mechanisms underlying the enhanced performance of deuterated photoswitches will guide the rational design of even more efficient molecules.
-
In Vivo Applications: The translation of these powerful tools from in vitro and cell-based assays to in vivo models will be crucial for their ultimate application in drug development and therapy.
The continued development of deuterated photoswitches holds great promise for advancing our ability to dissect complex biological processes with unprecedented precision and for the development of novel light-based therapeutics.
References
- 1. research.chalmers.se [research.chalmers.se]
- 2. New Insight on Photoisomerization Kinetics of Photo-Switchable Thin Films Based on Azobenzene/Graphene Hybrid Additives in Polyethylene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Early Research on the Characteristics of Azobenzene-D10: A Technical Guide
This technical guide provides an in-depth overview of the early research on the characteristics of Azobenzene-D10, a deuterated derivative of the well-known photoswitchable molecule, azobenzene. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of this compound. The content herein is based on foundational studies, with a focus on quantitative data, experimental methodologies, and the logical framework of the research.
Physicochemical and Photophysical Properties
Early research into this compound (perdeuterated azobenzene) has revealed that deuteration significantly enhances its photophysical properties compared to its non-deuterated counterpart, Azobenzene-h10. These enhancements are particularly relevant for applications in photopharmacology and molecular switching.[1][2]
Spectroscopic Properties
The UV/Vis absorption spectra of trans-Azobenzene-D10 and trans-Azobenzene-h10 in DMSO are very similar, indicating that deuteration has a minimal effect on the electronic transition energies.[3] However, a notable difference is observed in the molar extinction coefficient (ε).
Table 1: Spectroscopic Properties of trans-Azobenzene-D10 and trans-Azobenzene-h10 in DMSO
| Compound | λmax (π-π*) (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |
| trans-Azobenzene-h10 | ~320 | 20,800[1] |
| trans-Azobenzene-D10 | ~320 | 32,000[1] |
Photoswitching Kinetics
The kinetics of photoisomerization between the trans and cis states are crucial for the application of azobenzene as a molecular switch. Studies have shown that this compound exhibits faster photoswitching kinetics in DMSO compared to Azobenzene-h10.
Table 2: Photoswitching Kinetics of this compound and Azobenzene-h10 in DMSO
| Isomerization | Compound | Half-life (t₁/₂) (s) |
| trans to cis | Azobenzene-h10 | 1.47 |
| This compound | 1.39 | |
| cis to trans | Azobenzene-h10 | Not explicitly stated |
| This compound | Not explicitly stated |
While the exact values for the quantum yield of photoisomerization and the thermal half-life of cis-Azobenzene-D10 are not detailed in early research, it is reported that deuteration leads to a higher photoisomerization quantum yield. For context, the thermal half-life of non-deuterated cis-azobenzene is approximately 1.4 days in benzene at 35°C.
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound, based on early research findings.
Synthesis of this compound
This compound is synthesized via the reductive dimerization of nitrobenzene-d5 using zinc dust. The following is a representative protocol adapted from general procedures for the reductive coupling of nitroarenes.
Materials:
-
Nitrobenzene-d5
-
Zinc dust
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve nitrobenzene-d5 (1 equivalent) in methanol.
-
Add zinc dust (5 equivalents) and a saturated aqueous solution of ammonium chloride to the flask.
-
Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the excess zinc and inorganic salts.
-
Wash the filter cake with dichloromethane.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Characterization Methods
UV/Vis Spectroscopy:
-
UV/Vis absorption spectra are recorded on a spectrophotometer.
-
Samples are prepared by dissolving the compound in a suitable solvent (e.g., DMSO) to a known concentration in a quartz cuvette.
-
The molar extinction coefficient (ε) is determined using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Photoisomerization Studies:
-
A solution of the azobenzene derivative in a suitable solvent is prepared in a quartz cuvette.
-
The solution is irradiated with a light source at a wavelength corresponding to the π-π* transition of the trans-isomer (e.g., 365 nm) to induce isomerization to the cis-form.
-
The changes in the absorption spectrum are monitored over time until a photostationary state is reached.
-
The reverse isomerization from cis to trans can be induced by irradiation at a wavelength corresponding to the n-π* transition of the cis-isomer (e.g., >420 nm) or by thermal relaxation in the dark.
-
The kinetics of the isomerization are determined by fitting the change in absorbance at a specific wavelength to a first-order rate equation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.
-
Samples are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Due to the deuteration of the aromatic rings in this compound, ¹H NMR is not applicable for the aromatic protons. However, if any non-deuterated impurities are present, they would be visible.
-
¹³C NMR would show characteristic signals for the aromatic carbons, though the coupling patterns would be altered due to the presence of deuterium.
Diagrams
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Photoswitching Mechanism
Caption: Reversible photoisomerization of this compound.
References
- 1. Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Precision Quantification of Azobenzene Using Azobenzene-D10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of analytical chemistry, particularly within the pharmaceutical and environmental sciences, the precise and accurate quantification of target analytes is paramount. The use of internal standards is a cornerstone of robust quantitative methodologies, especially in liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard co-elutes with the analyte and exhibits similar ionization and extraction characteristics, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1][2]
Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard for quantitative analysis.[2][3] These standards are chemically and physically almost identical to the analyte, ensuring they behave similarly throughout the analytical process.[1] This application note details a comprehensive protocol for the use of Azobenzene-D10 as an internal standard for the highly accurate and precise quantification of Azobenzene in complex matrices.
This compound, the deuterated analog of Azobenzene, serves as an exemplary internal standard due to its identical chromatographic behavior and similar ionization efficiency to the parent compound. This ensures reliable correction for any matrix effects or instrumental drift, leading to superior data quality.
Experimental Protocols
This section outlines a detailed methodology for the quantification of Azobenzene in a plasma matrix using this compound as an internal standard.
Materials and Reagents
-
Azobenzene (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant matrix)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Sample Preparation
-
Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
LC-MS/MS Method
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Azobenzene: 183.1 -> 77.1, This compound: 193.1 -> 87.1 |
| Collision Energy | Optimized for each transition |
Data Presentation
The following table presents example data from a calibration curve for Azobenzene in plasma using this compound as an internal standard.
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1 | 15,234 | 1,510,876 | 0.0101 | 1.05 | 105.0 |
| 5 | 76,170 | 1,525,342 | 0.0499 | 4.92 | 98.4 |
| 10 | 153,890 | 1,505,678 | 0.1022 | 10.11 | 101.1 |
| 50 | 759,450 | 1,498,765 | 0.5067 | 50.35 | 100.7 |
| 100 | 1,520,340 | 1,515,432 | 1.0032 | 99.87 | 99.9 |
| 500 | 7,654,321 | 1,520,987 | 5.0325 | 501.12 | 100.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Azobenzene using this compound.
Quantification Logic Using a Deuterated Internal Standard
Caption: Logic of using a deuterated internal standard for accurate quantification.
References
Application Notes and Protocols for Azobenzene-D10 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Azobenzene-D10 as an internal standard in quantitative mass spectrometry. The information is intended to guide researchers, scientists, and professionals in drug development and other analytical fields in the application of stable isotope-labeled internal standards for accurate and precise quantification of analytes.
Introduction to this compound in Quantitative Mass Spectrometry
Deuterated compounds are widely recognized as the gold standard for internal standards in quantitative mass spectrometry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of azobenzene, serves as an ideal internal standard for the quantification of structurally similar aromatic compounds. Its chemical and physical properties closely mimic those of the corresponding non-deuterated analytes, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and similar ionization behavior allow for the correction of variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantitative results.
The primary application of this compound is as an internal standard in stable isotope dilution mass spectrometry (SID-MS). In this technique, a known amount of the deuterated standard is added to the sample at the beginning of the workflow. The ratio of the signal from the native analyte to the signal from the deuterated internal standard is then used for quantification. This approach significantly improves the reliability and robustness of quantitative assays.
Representative Application: Quantification of p-Aminoazobenzene in a Biological Matrix
This application note details a method for the quantitative analysis of p-Aminoazobenzene, a carcinogenic aromatic amine, in a biological matrix (e.g., human urine) using this compound as an internal standard with LC-MS/MS.
Principle
A known concentration of this compound is spiked into urine samples containing p-Aminoazobenzene. Following sample preparation to extract the analyte and internal standard, the sample is analyzed by LC-MS/MS. The concentration of p-Aminoazobenzene is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the quantitative analysis of p-Aminoazobenzene using this compound as an internal standard.
Caption: Experimental workflow for p-Aminoazobenzene quantification.
Quantitative Data
The following tables summarize the key parameters for a representative quantitative LC-MS/MS method for p-Aminoazobenzene using this compound as an internal standard.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions and Mass Spectrometer Settings
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| p-Aminoazobenzene | 198.1 | 77.0 | 25 |
| This compound (IS) | 193.1 | 82.0 | 25 |
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Matrix Effect | Compensated by Internal Standard |
| Recovery | > 85% |
Detailed Experimental Protocols
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of p-Aminoazobenzene and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol:water (50:50, v/v) to obtain concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation Protocol (from Human Urine)
-
Pipette 1 mL of urine sample into a clean polypropylene centrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each sample, calibrator, and quality control sample.
-
Add 1 mL of 10 M NaOH to each tube for alkaline hydrolysis.
-
Vortex the tubes for 30 seconds and incubate at 95°C for 16 hours.
-
After cooling to room temperature, add 3 mL of methyl-tert-butyl ether (MTBE) to each tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters outlined in Table 1 and Table 2.
-
Equilibrate the column with the initial mobile phase composition for at least 10 minutes.
-
Create a sequence including blanks, calibration standards, quality control samples, and unknown samples.
-
Inject the samples and acquire data in MRM mode.
Data Analysis and Quantification
-
Integrate the chromatographic peaks for both p-Aminoazobenzene and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of p-Aminoazobenzene in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard is based on a logical relationship that ensures accurate quantification by compensating for various sources of error.
Caption: Logic of using a deuterated internal standard.
Conclusion
This compound is a valuable tool for the accurate and precise quantification of aromatic compounds by mass spectrometry. Its use as an internal standard in stable isotope dilution methods effectively compensates for analytical variability, leading to high-quality, reliable data. The protocols and data presented here provide a framework for the development and validation of robust quantitative assays for a range of applications in research, clinical diagnostics, and drug development.
Application Notes and Protocols for ¹H and ¹³C NMR Spectroscopy of Azobenzene-D10
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive guide to the characterization of Azobenzene-D10 using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of specific spectral data for the deuterated isotopologue, the provided chemical shift data is for the non-deuterated trans-azobenzene and should be used as a reference. The protocols outlined below are based on standard methodologies for small organic molecules and are directly applicable to this compound.
Introduction
Azobenzene and its derivatives are a class of photoswitchable molecules that can exist in two isomeric forms, the thermally stable E (trans) isomer and the metastable Z (cis) isomer. This photoisomerization can be triggered by light, leading to significant changes in the molecule's geometry and electronic properties. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of these isomers. This compound, in which the ten phenyl protons are replaced by deuterium, is often used in mechanistic studies and as an internal standard. While the absence of protons simplifies the ¹H NMR spectrum, understanding the underlying principles and experimental protocols is crucial for accurate analysis.
Data Presentation: ¹H and ¹³C NMR of trans-Azobenzene
The following tables summarize the expected chemical shifts for trans-azobenzene. For this compound, the ¹H NMR spectrum is expected to be silent in the aromatic region. The ¹³C NMR chemical shifts should be very similar to those of the non-deuterated compound.
Table 1: Predicted ¹H NMR Chemical Shifts for trans-Azobenzene
| Position | Chemical Shift (δ, ppm) | Multiplicity |
| Ortho-protons | ~7.9 | Multiplet |
| Meta-protons | ~7.5 | Multiplet |
| Para-protons | ~7.4 | Multiplet |
Note: In this compound, these signals will be absent.
Table 2: ¹³C NMR Chemical Shifts for trans-Azobenzene
| Position | Chemical Shift (δ, ppm) |
| C-N (ipso) | ~152 |
| C-ortho | ~129 |
| C-meta | ~122 |
| C-para | ~131 |
Experimental Protocols
Proper sample preparation is critical for obtaining high-quality NMR spectra.
Materials:
-
This compound sample
-
High-quality 5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Acetone-d₆; DMSO-d₆)
-
Pasteur pipette and bulb
-
Small vial for dissolution
-
Glass wool (for filtration if necessary)
Protocol:
-
Weighing the Sample: For a standard ¹H NMR spectrum, 5-25 mg of the compound is typically required.[1][2][3][4] For a ¹³C NMR spectrum, a higher concentration is preferable, typically 50-100 mg, due to the low natural abundance of the ¹³C isotope.[1]
-
Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. The solvent should not have signals that overlap with any expected sample signals.
-
Dissolution: In a small, clean vial, dissolve the weighed this compound in approximately 0.5-0.6 mL of the chosen deuterated solvent. This corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube.
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent distortion of the magnetic field homogeneity.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, unscratched NMR tube using a Pasteur pipette.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
This protocol is for verifying the absence of proton signals in the aromatic region for this compound.
Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | Standard single pulse (e.g., zg30 on Bruker) | Excitation of the sample. |
| Pulse Angle | 30-45° | A good compromise between signal intensity and relaxation time. |
| Spectral Width (SW) | -2 to 12 ppm | Covers the typical chemical shift range for organic molecules. |
| Acquisition Time (AT) | 3-4 seconds | Allows for good digital resolution. |
| Relaxation Delay (D1) | 1-2 seconds | Time for magnetization to return towards equilibrium between scans. |
| Number of Scans (NS) | 8-16 | Signal averaging to improve the signal-to-noise ratio. |
| Temperature | 298 K (25 °C) | Standard room temperature acquisition. |
Experimental Workflow:
-
Insert the prepared NMR sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good homogeneity.
-
Set up the acquisition parameters as detailed in the table above.
-
Acquire the ¹H NMR spectrum.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
Acquisition Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | Standard single pulse with proton decoupling (e.g., zgpg30 on Bruker) | Excitation of ¹³C nuclei while decoupling protons to simplify the spectrum and provide a Nuclear Overhauser Effect (NOE). |
| Pulse Angle | 30° | Optimizes signal for carbons with long relaxation times. |
| Spectral Width (SW) | 0 to 220 ppm | Covers the full range of expected ¹³C chemical shifts. |
| Acquisition Time (AT) | 1-2 seconds | A balance between resolution and experiment time. |
| Relaxation Delay (D1) | 2 seconds | Allows for sufficient relaxation of most carbon nuclei. |
| Number of Scans (NS) | 1024 or more | A higher number of scans is needed to achieve a good signal-to-noise ratio for ¹³C. |
| Temperature | 298 K (25 °C) | Standard room temperature acquisition. |
Experimental Workflow:
-
Use the same sample as for the ¹H NMR experiment.
-
Lock and shim the spectrometer if not already done.
-
Select the ¹³C nucleus and load a standard ¹³C experiment with proton decoupling.
-
Set up the acquisition parameters as outlined in the table.
-
Acquire the ¹³C NMR spectrum. This will take longer than the ¹H experiment.
-
Process the data with Fourier transformation, phase correction, and baseline correction. A line broadening of 1.0 Hz can be applied to improve the signal-to-noise ratio.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for acquiring NMR spectra of this compound.
Caption: General workflow for NMR analysis of this compound.
References
Application Notes and Protocols for Optical Control of Receptors with Deuterated Azobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopharmacology offers a powerful method for controlling biological functions with high spatiotemporal precision using light-sensitive compounds.[1][2] Azobenzene-based photoswitches are a cornerstone of this field, enabling the reversible optical control of various biological targets, including ion channels and G protein-coupled receptors (GPCRs).[1][2][3] A significant advancement in this area is the use of deuterated azobenzenes. Deuteration, the substitution of hydrogen with its heavier isotope deuterium, enhances the performance of azobenzene photoswitches by improving light sensitivity, photoisomerization efficiency, and photoswitching kinetics with minimal structural alteration to the photopharmacological ligand.
These enhancements pave the way for more robust and rapid light-dependent control in complex biological systems. This document provides detailed application notes and protocols for utilizing deuterated azobenzene-based ligands for the optical control of a soluble potassium channel blocker and a tethered G protein-coupled receptor ligand.
Key Advantages of Deuterated Azobenzene Photoswitches
Deuteration of the azobenzene core offers several performance benefits over their hydrogenated counterparts:
-
Increased Light Sensitivity: Deuterated azobenzenes exhibit a higher molar extinction coefficient, meaning they absorb light more efficiently.
-
Enhanced Photoswitch Efficiency: They show a higher photoisomerization quantum yield, resulting in a more significant conformational change for a given amount of light.
-
Faster Photoswitching Kinetics: The macroscopic rate of photoisomerization is faster, allowing for more rapid control of biological targets.
Data Presentation: Photophysical and Photopharmacological Properties
The following tables summarize the quantitative data comparing deuterated and non-deuterated azobenzene photoswitches.
Table 1: Photophysical Properties of Azobenzene (AB)
| Compound | Max. Absorbance (nm) in DMSO | Molar Extinction Coefficient (ε) at 322 nm (M⁻¹cm⁻¹) | trans-to-cis Photoswitching Kinetics (τ in sec) | cis-to-trans Photoswitching Kinetics (τ in sec) |
| AB-h10 | 322 | 20,800 | 6.61 | 1.47 |
| AB-d10 | 322 | 32,000 (>50% increase) | 6.27 | 1.39 |
Data sourced from
Table 2: Properties of Soluble Photoswitchable Potassium Channel Blocker (AQ)
| Compound | Max. Absorbance (nm) in water | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Channel Photo-unblock Kinetics (τ in ms) | Channel Photo-block Kinetics (τ in ms) |
| AQ-h8 | 363 | ~19,000 | 18.2 | 35.8 |
| AQ-d8 | 360 | ~23,000 | 11.5 | 24.9 |
Data sourced from
Table 3: Properties of Tethered Photoswitch for mGluR2 (BGAG)
| Compound | Max. Absorbance (nm) | Photoswitching Efficiency (% of glutamate response) | ON Kinetics (τ in ms) |
| BGAG₁₂-v2-h8 | ~365 | ~50% | 150 |
| BGAG₁₂-v2-d8 | ~365 | ~68% | 100 |
Data sourced from
Experimental Protocols & Methodologies
Protocol 1: Synthesis of Deuterated Azobenzene Photoswitches
This protocol outlines the general synthesis strategy for deuterated azobenzene compounds, exemplified by the synthesis of azobenzene-d10 (AB-d10) and a deuterated soluble potassium channel blocker (AQ-d8).
A. Synthesis of this compound (AB-d10)
-
Reduction of Nitrobenzene-d5: Deuterated nitrobenzene is reduced using zinc as a reducing agent.
-
Reaction Conditions: The reaction is carried out in refluxing methanol.
-
Yield: This method yields approximately 45% of the desired this compound.
B. Synthesis of Deuterated AQ-d8
-
Dimerization: Phenylenediamine-d4 is oxidatively dimerized using Dess-Martin periodinane to produce a perdeuterated 4,4'-bisamine azobenzene.
-
Coupling: The resulting compound undergoes HBTU-mediated coupling to betaine.
-
Acylation: The final step is acylation using acetyl chloride to yield AQ-d8.
Protocol 2: Optical Control of a Potassium Channel with Soluble AQ Photoswitches
This protocol describes the methodology for using deuterated and non-deuterated AQ to optically control potassium channels in live cells using patch-clamp electrophysiology.
Experimental Workflow
Caption: Workflow for optical control of potassium channels.
Methodology
-
Cell Culture: Use a cell line (e.g., HEK293 cells) stably or transiently expressing the potassium channel of interest.
-
Electrophysiology Setup:
-
Use a standard patch-clamp rig equipped with an amplifier, digitizer, and microscope.
-
Employ an optical setup for delivering light of specific wavelengths (e.g., 385 nm and 525 nm) to the sample.
-
-
Recording:
-
Establish a whole-cell voltage-clamp configuration.
-
Hold the cell at a positive potential (e.g., +60 mV) to drive an outward potassium current.
-
Apply the AQ compound (AQ-h8 or AQ-d8) to the extracellular solution.
-
-
Photoswitching:
-
To unblock the channels, illuminate the cell with 385 nm light.
-
To reverse the effect and block the channels, illuminate with 525 nm light.
-
A typical protocol involves a 20-second pulse of 385 nm light followed immediately by a 10-second pulse of 525 nm light.
-
-
Data Analysis: Measure the amplitude and kinetics of the current changes in response to light stimulation to quantify the effects of the deuterated and non-deuterated photoswitches.
Protocol 3: Optical Control of mGluR2 with a Tethered BGAG Photoswitch
This protocol details the use of a photoswitchable orthogonal remotely-tethered ligand (PORTL) to control the activity of the metabotropic glutamate receptor 2 (mGluR2).
Signaling Pathway
Caption: Optical control of mGluR2 signaling via a BGAG PORTL.
Methodology
-
Cell Preparation:
-
Co-transfect HEK293 cells with plasmids for SNAP-tagged mGluR2 and G protein-coupled inwardly-rectifying potassium (GIRK) channels, which serve as a downstream reporter of mGluR2 activity.
-
-
Labeling with BGAG:
-
Incubate the transfected cells with the BGAG photoswitch (BGAG₁₂-v2-h8 or BGAG₁₂-v2-d8). The benzylguanine (BG) moiety of BGAG will covalently attach to the SNAP-tag on the mGluR2 receptor.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings on the labeled cells.
-
Use the GIRK channel current as a readout for mGluR2 activation.
-
-
Optical Stimulation:
-
Apply 385 nm light to isomerize the tethered BGAG to its cis form, which activates the mGluR2 receptor. This will lead to the opening of GIRK channels and an inward current.
-
Apply 525 nm light to switch BGAG back to its trans form, deactivating the receptor and closing the GIRK channels.
-
-
Data Analysis:
-
Measure the amplitude of the GIRK currents in response to light stimulation.
-
Compare the photoswitching efficiency by normalizing the light-evoked currents to the response from a saturating concentration of glutamate (e.g., 1 mM).
-
Analyze the kinetics of the current onset and offset to determine the speed of optical control.
-
Conclusion
Deuteration of azobenzene photoswitches represents a straightforward and effective strategy to enhance the tools of photopharmacology. The improved photophysical properties translate to more efficient and rapid control of receptor function in living cells. The protocols outlined here provide a foundation for researchers to implement this advanced technology for the optical control of ion channels and GPCRs, with broad applicability to other azobenzene-based photopharmacological tools.
References
Azobenzene-D10 as a Light-Activated Molecular Switch: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azobenzene and its derivatives are a class of photochromic molecules that have garnered significant interest as light-activated molecular switches. Their ability to undergo reversible isomerization between two distinct geometric forms, the trans and cis isomers, upon irradiation with specific wavelengths of light, allows for precise spatiotemporal control over molecular systems. This unique property has led to their application in a wide range of fields, including materials science, nanotechnology, and importantly, in the realm of drug development and photopharmacology. The trans isomer is thermodynamically more stable and can be converted to the metastable cis isomer, typically with UV light. The reverse transition from cis back to trans can be triggered by visible light or occurs thermally in the dark.[1] This isomerization induces significant changes in the molecule's geometry, polarity, and dipole moment.[1]
Azobenzene-D10, a deuterated isotopologue of azobenzene, offers enhanced photophysical properties compared to its non-deuterated counterpart. Deuteration has been shown to improve light sensitivity through a higher molar extinction coefficient, increase the efficiency of the photoswitching process via a higher photoisomerization quantum yield, and result in faster photoswitching kinetics. These enhancements make this compound a particularly attractive candidate for applications requiring high precision and efficiency, such as in the development of light-controlled therapeutic agents and smart drug delivery systems.[2] Azobenzene-based systems can be engineered to release a therapeutic payload upon light activation at a specific site, minimizing off-target effects and improving therapeutic outcomes.[3]
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical properties of unsubstituted azobenzene (Azobenzene-H10) in solution. While specific quantitative data for this compound is not fully available in the literature, studies have shown that deuteration generally leads to an enhancement of these properties.
| Property | trans-Azobenzene-H10 | cis-Azobenzene-H10 | Notes on this compound |
| λmax (π→π) | ~320-350 nm[1] | ~280 nm | Minor spectral shifts are expected. |
| λmax (n→π) | ~440 nm | ~430-450 nm | Minor spectral shifts are expected. |
| Molar Extinction Coefficient (ε) at λmax (π→π) | ~20,000 - 30,000 M⁻¹cm⁻¹ | ~7,000 - 10,000 M⁻¹cm⁻¹ | Deuteration leads to an increase in molar extinction coefficient. |
| Molar Extinction Coefficient (ε) at λmax (n→π) | ~400 - 500 M⁻¹cm⁻¹ | ~1,500 M⁻¹cm⁻¹ | Deuteration may enhance this value. |
| Photoisomerization Quantum Yield (Φ) | Φ(trans→cis): ~0.1-0.2 (at ~365 nm) | Φ(cis→trans): ~0.4-0.5 (at ~440 nm) | Deuteration leads to an increase in photoisomerization quantum yield. |
| Thermal Half-life (τ₁/₂) of cis isomer | - | ~4.7 hours (in acetonitrile at RT) | The effect of deuteration on thermal half-life can vary depending on the specific molecular environment. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard methods for azobenzene synthesis, specifically for the preparation of the deuterated analogue from nitrobenzene-d5.
Materials:
-
Nitrobenzene-d5
-
Zinc dust
-
Sodium hydroxide (NaOH)
-
Methanol
-
2% Hydrochloric acid (HCl)
-
95% Ethanol
-
Distilled water
-
Round-bottomed flask (5 L, three-necked)
-
Mercury-sealed stirrer
-
Reflux condenser
-
Steam cone
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a 5-L three-necked round-bottomed flask equipped with a stirrer and reflux condenser, combine 250 g of nitrobenzene-d5 and 2.5 L of methanol.
-
Prepare a solution of 325 g of NaOH in 750 ml of distilled water and add it to the flask.
-
With stirring, add 265 g of zinc dust to the mixture.
-
Reflux the mixture for 10 hours. The reaction should be monitored for the disappearance of the nitrobenzene-d5 odor.
-
Filter the hot mixture and wash the sodium zincate precipitate with warm methanol.
-
Distill the methanol from the filtrate.
-
Chill the residue to crystallize the crude this compound and collect it by filtration.
-
To remove zinc salts, wash the crude product with 500 ml of 2% HCl at approximately 70°C with stirring for 5 minutes.
-
Cool the mixture to solidify the product, filter, and wash thoroughly with water.
-
Recrystallize the purified product from a mixture of 720 ml of 95% ethanol and 60 ml of water to obtain pure this compound.
Protocol 2: Monitoring Photoisomerization of this compound using UV-Vis Spectroscopy
This protocol describes the general procedure for observing the trans-to-cis and cis-to-trans isomerization of this compound in solution.
Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
UV light source (e.g., 365 nm LED)
-
Visible light source (e.g., >420 nm LED)
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to achieve a maximum absorbance of approximately 0.5-1.5 for the trans isomer's π→π* transition.
-
Initial Spectrum (trans isomer): Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum will primarily represent the trans isomer.
-
trans-to-cis Isomerization: Irradiate the sample in the cuvette with UV light (e.g., 365 nm). Record spectra at regular intervals until a photostationary state is reached, indicated by no further changes in the spectrum.
-
cis-to-trans Isomerization (Photochemical): After reaching the photostationary state, irradiate the sample with visible light (e.g., >420 nm). Record spectra at regular intervals to monitor the return to the trans isomer.
-
cis-to-trans Isomerization (Thermal): Alternatively, after reaching the photostationary state with UV light, place the cuvette in the dark at a controlled temperature. Record spectra at regular time intervals to monitor the thermal relaxation back to the trans isomer. This data can be used to calculate the thermal half-life of the cis isomer.
Protocol 3: Light-Triggered Cargo Release from this compound Functionalized Liposomes
This protocol outlines a general method for preparing this compound functionalized liposomes and demonstrating light-triggered release of an encapsulated cargo.
Materials:
-
This compound modified lipid (synthesized separately)
-
Phospholipids (e.g., DOPC)
-
Cholesterol
-
Fluorescent cargo (e.g., calcein)
-
Buffer solution (e.g., PBS)
-
Extrusion equipment
-
UV light source (e.g., 365 nm)
-
Fluorescence spectrophotometer
Procedure:
-
Liposome Formulation:
-
Co-dissolve the this compound modified lipid, phospholipids, and cholesterol in a suitable organic solvent (e.g., chloroform).
-
Evaporate the solvent under reduced pressure to form a thin lipid film.
-
Hydrate the lipid film with a buffer solution containing the fluorescent cargo (e.g., calcein) to form multilamellar vesicles.
-
Subject the vesicle suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form unilamellar liposomes.
-
Remove unencapsulated cargo by size exclusion chromatography.
-
-
Light-Triggered Release:
-
Place the liposome suspension in a cuvette.
-
Irradiate the sample with a UV light source (e.g., 365 nm) to induce the trans-to-cis isomerization of the azobenzene moieties. This conformational change is expected to disrupt the liposomal membrane, leading to cargo release.
-
-
Monitoring Cargo Release:
-
Measure the fluorescence intensity of the solution over time using a fluorescence spectrophotometer. The release of self-quenched calcein will result in an increase in fluorescence.
-
Mandatory Visualizations
Caption: Reversible photoisomerization of this compound.
Caption: Experimental workflow for monitoring photoswitching.
Caption: Light-activated drug release signaling pathway.
References
Application Notes and Protocols for Inducing Azobenzene Photoisomerization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the experimental setup and protocols for inducing and analyzing the photoisomerization of azobenzene and its derivatives. Azobenzene-based compounds are a cornerstone of photopharmacology and smart materials due to their ability to undergo reversible isomerization between trans and cis forms upon light irradiation. This conformational change can be harnessed to control biological activity, drug release, and material properties.
Principle of Azobenzene Photoisomerization
Azobenzene exists as two geometric isomers: the thermodynamically stable trans (E) isomer and the metastable cis (Z) isomer.[1] The photoisomerization process is driven by light absorption. Typically, irradiation with ultraviolet (UV) light (~320-380 nm) promotes the conversion from the trans to the cis isomer.[1] The reverse process, from cis back to trans, can be induced by visible light (~400-450 nm) or occurs thermally in the dark.[1] The distinct absorption spectra of the two isomers allow for their selective isomerization and quantification. The trans isomer generally displays a strong π-π* absorption band in the UV region and a weaker n-π* band in the visible region, while the cis isomer has a more prominent n-π* band.[2]
Experimental Setup
A typical experimental setup for inducing and monitoring azobenzene photoisomerization consists of three main components: a light source, a sample holder, and a detection system.
-
Light Source: The choice of light source is critical for efficient photoisomerization. Common sources include:
-
UV Lamps: Mercury lamps with appropriate filters to isolate specific wavelengths (e.g., 365 nm) are widely used.
-
Light Emitting Diodes (LEDs): LEDs offer narrow emission bandwidths, stable output, and are cost-effective.
-
Lasers: Lasers provide high-intensity, monochromatic light, which is ideal for precise control and for advanced techniques like femtosecond transient absorption spectroscopy.[2]
-
-
Sample Holder: The sample is typically held in a quartz cuvette for UV-Vis spectroscopy or a quartz NMR tube for NMR spectroscopy to allow for UV light transmission. For in-situ irradiation during NMR measurements, a fiber-optic cable coupled to a light source can be inserted into the NMR tube.
-
Detection System:
-
UV-Vis Spectrophotometer: This is the primary tool for monitoring the isomerization process in real-time by observing the changes in the absorption spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectrometer: ¹H NMR spectroscopy is a powerful technique to determine the isomeric ratio at the photostationary state (PSS) by integrating the distinct signals of the trans and cis isomers.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the trans and cis isomers, especially in complex mixtures.
-
Quantitative Data
The photophysical properties of azobenzene derivatives can vary significantly depending on their substitution pattern. The following tables summarize key quantitative data for unsubstituted azobenzene and some derivatives.
Table 1: UV-Vis Absorption Maxima (λmax) of Azobenzene and its Derivatives.
| Compound | Solvent | trans Isomer π-π* (nm) | trans Isomer n-π* (nm) | cis Isomer n-π* (nm) |
| Azobenzene | Hexane | 319 | 443 | 434 |
| 4-Methoxyazobenzene | Methanol | 347 | 435 | 430 |
| 4-Nitroazobenzene | Methanol | 325 | 450 | 440 |
| 4,4'-Dimethoxyazobenzene | Dichloromethane | 360 | - | - |
Table 2: Photoisomerization Quantum Yields (Φ) of Azobenzene.
| Isomerization | Wavelength (nm) | Solvent | Quantum Yield (Φ) |
| trans → cis | 313 | Methanol | 0.14 |
| trans → cis | 365 | Dichloromethane | ~0.1 |
| cis → trans | 436 | Methanol | ~0.4-0.5 |
Experimental Protocols
Protocol for Monitoring Photoisomerization using UV-Vis Spectroscopy
This protocol describes the steps to monitor the trans-to-cis and cis-to-trans photoisomerization of an azobenzene derivative.
Materials:
-
Azobenzene derivative
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile, hexane)
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer
-
UV light source (e.g., 365 nm LED or filtered lamp)
-
Visible light source (e.g., >400 nm LED or filtered white light)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the azobenzene derivative in the chosen solvent. The concentration should be adjusted to yield a maximum absorbance of approximately 1.0 in the π-π* transition band of the trans isomer.
-
Initial Spectrum (trans isomer): Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the predominantly trans isomer.
-
trans-to-cis Isomerization: Irradiate the sample in the cuvette with the UV light source. Record the UV-Vis spectrum at regular intervals (e.g., every 10-30 seconds) until no further significant changes are observed, indicating that the photostationary state (PSS) has been reached.
-
cis-to-trans Isomerization (Photochemical): Irradiate the solution at the PSS with the visible light source. Record the UV-Vis spectrum at regular intervals to monitor the return to the trans isomer.
-
cis-to-trans Isomerization (Thermal): Alternatively, after reaching the PSS, place the cuvette in the dark at a controlled temperature and record the UV-Vis spectrum at regular time intervals to monitor the thermal back-relaxation to the trans isomer.
Protocol for Quantifying Isomer Ratios using ¹H NMR Spectroscopy
This protocol outlines the procedure to determine the ratio of trans and cis isomers at the photostationary state.
Materials:
-
Azobenzene derivative
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Quartz NMR tube
-
NMR spectrometer
-
UV light source (e.g., 365 nm LED) with a fiber-optic guide for in-situ irradiation (recommended)
Procedure:
-
Sample Preparation: Dissolve the azobenzene derivative in the deuterated solvent in the quartz NMR tube.
-
Initial Spectrum (trans isomer): Record the ¹H NMR spectrum of the sample in the dark to obtain the spectrum of the pure trans isomer.
-
Irradiation: Irradiate the NMR tube with the UV light source to induce isomerization. For in-situ monitoring, insert the fiber-optic guide into the NMR tube. Irradiate until the photostationary state is reached, as determined by preliminary UV-Vis experiments or by observing no further changes in the NMR spectrum.
-
PSS Spectrum: After reaching the PSS, record the ¹H NMR spectrum.
-
Data Analysis: Identify the distinct signals corresponding to the aromatic protons of the trans and cis isomers. Integrate the respective signals to determine the relative concentrations of the two isomers at the PSS.
Visualizations
Caption: Experimental workflow for inducing and analyzing azobenzene photoisomerization.
Caption: Conceptual pathway for light-triggered drug delivery using azobenzene photoswitches.
Applications in Drug Development
The ability to control the structure of azobenzene derivatives with light has significant implications for drug development, enabling the creation of "photopharmaceuticals" and smart drug delivery systems.
-
Photoswitchable Prodrugs: A biologically active molecule can be conjugated with an azobenzene moiety, rendering it inactive. Upon irradiation at a specific site, the photoisomerization of the azobenzene can induce a conformational change that activates the drug, allowing for targeted therapy with reduced side effects.
-
Light-Triggered Drug Delivery: Azobenzene units can be incorporated into nanocarriers such as liposomes, micelles, or polymers. Light-induced isomerization can disrupt the structure of the nanocarrier, leading to the controlled release of an encapsulated drug at the desired location and time.
-
Photodynamic Therapy (PDT): Azobenzene derivatives can be designed to act as photosensitizers in PDT. Upon activation by light, these molecules can generate reactive oxygen species (ROS) that induce cell death in cancerous tissues. The photoswitching capability can be used to control the ROS generation, enhancing the selectivity and efficacy of the therapy.
References
Probing Protein Dynamics with Azobenzene-D10 Photoswitches: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein dynamics is fundamental to understanding biological function and is a cornerstone of modern drug development. Proteins are not static entities; their functions are intrinsically linked to their conformational changes, which occur over a wide range of timescales. Azobenzene-D10 and its derivatives have emerged as powerful molecular photoswitches, offering the ability to control protein activity with high spatiotemporal precision using light.[1][2][3] This allows for the real-time observation of protein dynamics in response to a defined trigger.[1][2]
This document provides detailed application notes and experimental protocols for utilizing this compound photoswitches to investigate protein dynamics. It is intended for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Principle of Azobenzene Photoswitching
Azobenzene photoswitches exist in two isomeric states: a thermally stable trans form and a metastable cis form. The trans isomer is generally planar and more stable, while the cis isomer is bent and sterically hindered. Illumination with UV-A or specific visible light wavelengths induces a rapid (picosecond timescale) isomerization from the trans to the cis state. Conversely, the cis isomer can be switched back to the trans form with visible light or will thermally relax back to the trans state over time. This reversible isomerization allows for the precise control of the distance between two points of attachment on a protein, thereby inducing conformational changes and modulating its function.
Applications in Probing Protein Dynamics
The ability to reversibly alter protein structure with light opens up numerous avenues for research and drug development. Key applications include:
-
Controlling Enzyme Activity: By incorporating an azobenzene moiety near the active site or an allosteric site of an enzyme, its catalytic activity can be switched on or off with light. This allows for the study of enzyme kinetics and regulation in real-time.
-
Modulating Protein-Ligand Interactions: The binding affinity of a ligand to its protein target can be controlled by incorporating a photoswitch into the ligand or the protein. This is particularly valuable for studying receptor signaling and for the development of photopharmacology.
-
Investigating Allosteric Regulation: Azobenzene photoswitches can be used to trigger and observe allosteric transitions in proteins, providing insights into the long-range communication networks within a protein structure.
-
Studying Protein Folding and Unfolding: The controlled application of force through an azobenzene photoswitch can be used to induce local unfolding or refolding of a protein domain, allowing for the study of folding pathways and stability.
Data Presentation: Quantitative Analysis of Azobenzene-Mediated Protein Control
The following tables summarize quantitative data from studies that have utilized azobenzene photoswitches to control protein function.
Table 1: Light-Induced Changes in Protein-Ligand Binding Affinity
| Protein Target | Photoswitchable Ligand/System | Fold Change in Binding Affinity (KD,trans / KD,cis) | Reference |
| Wheat Germ Agglutinin (WGA) | Divalent ligand with arylazopyrazole photoswitch | High (unspecified quantitative value) | |
| Vascular Cell Adhesion Molecule 1 (VCAM1) | Azobenzene-cyclized peptide variant | ~130 | |
| Histamine H3 Receptor (H3R) | Radiolabeled photoswitchable antagonist ([3H]VUF26063) | Significant (specific fold change not stated) |
Table 2: Light-Induced Modulation of Enzyme Activity
| Enzyme | Method of Azobenzene Incorporation | Fold Change in Activity (cis vs. trans) | Reference |
| PvuII Restriction Endonuclease | Bifunctional azobenzene cross-linking of two cysteine residues | Up to 16-fold increase in DNA cleavage activity in the cis state | |
| Firefly Luciferase (FLuc) | Genetic encoding of azobenzene amino acids (AzoF, F2AzoF, F4AzoF) | Reversible on/off switching of activity |
Experimental Protocols
This section provides detailed protocols for key experiments involving the use of this compound photoswitches to study protein dynamics.
Protocol 1: Site-Directed Mutagenesis for Cysteine Introduction
To attach an azobenzene photoswitch to a specific location on a protein, it is often necessary to introduce cysteine residues at desired positions. This protocol outlines a general procedure for site-directed mutagenesis.
Materials:
-
Plasmid DNA containing the gene of interest
-
Mutagenic primers (forward and reverse) containing the desired cysteine codon (TGC or TGT)
-
High-fidelity DNA polymerase (e.g., Pfu or KOD)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α or BL21)
-
LB agar plates with appropriate antibiotic
-
DNA sequencing reagents
Procedure:
-
Primer Design: Design primers with the desired mutation. The mutation site should be in the middle of the primer with ~15 complementary bases on each side.
-
PCR Amplification:
-
Set up the PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity polymerase.
-
Perform PCR with an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension. A final extension step is recommended.
-
-
DpnI Digestion: Add DpnI enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental methylated DNA, leaving the newly synthesized mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Colony Screening and Sequencing:
-
Pick individual colonies and grow overnight cultures.
-
Isolate plasmid DNA from the cultures.
-
Sequence the plasmid DNA to confirm the presence of the desired mutation.
-
Protocol 2: Cross-linking of Cysteine Residues with a Bifunctional Azobenzene Derivative
This protocol describes the chemical cross-linking of two engineered cysteine residues with a bifunctional azobenzene cross-linker, such as 3,3′-bis(sulfonato)-4,4′-bis(chloroacetamido)azobenzene (BSBCA).
Materials:
-
Purified protein with two surface-exposed cysteine residues
-
Bifunctional azobenzene cross-linker (e.g., BSBCA)
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Reducing agent (e.g., DTT or TCEP)
-
Quenching reagent (e.g., L-cysteine)
-
Dialysis tubing or size-exclusion chromatography column
-
Mass spectrometer
Procedure:
-
Protein Reduction: If the cysteine residues are oxidized, reduce the protein by incubation with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature. Remove the reducing agent by dialysis or size-exclusion chromatography.
-
Cross-linking Reaction:
-
Dissolve the bifunctional azobenzene cross-linker in the reaction buffer.
-
Add the cross-linker to the purified protein at a 5- to 10-fold molar excess.
-
Incubate the reaction mixture in the dark at 4°C or room temperature for 2-12 hours.
-
-
Quenching the Reaction: Add an excess of a quenching reagent like L-cysteine to react with any unreacted cross-linker.
-
Purification: Remove the excess cross-linker and quenching reagent by dialysis or size-exclusion chromatography.
-
Verification of Cross-linking: Confirm the successful cross-linking by mass spectrometry. The mass of the cross-linked protein should be higher than the unmodified protein by the mass of the cross-linker.
Protocol 3: Photoswitching and Monitoring Protein Dynamics with Transient Infrared (IR) Spectroscopy
Transient IR spectroscopy is a powerful technique to monitor the conformational changes in a protein in real-time following photoswitching of the azobenzene moiety.
Materials:
-
Azobenzene-modified protein sample
-
Transient IR spectrometer (e.g., step-scan FTIR)
-
Pulsed laser for photoexcitation (e.g., Nd:YAG laser with appropriate wavelength selection)
-
IR sample cell (e.g., CaF2 windows)
Procedure:
-
Sample Preparation: Prepare a concentrated solution of the azobenzene-modified protein in a suitable buffer (D2O is often used to avoid overwhelming absorbance from H2O). The protein can be prepared as a hydrated film or in solution.
-
Spectrometer Setup:
-
Configure the transient IR spectrometer for time-resolved measurements.
-
Set the desired time resolution (nanoseconds to milliseconds).
-
-
Dark State Spectrum: Record the IR spectrum of the sample in the dark-adapted (trans) state.
-
Photoexcitation and Data Acquisition:
-
Excite the sample with a short laser pulse to trigger the trans-to-cis isomerization.
-
Collect a series of time-resolved IR spectra at different delay times after the laser flash.
-
-
Difference Spectra Calculation: Subtract the dark state spectrum from the time-resolved spectra to obtain difference spectra, which highlight the vibrational changes associated with the protein's conformational response.
-
Data Analysis: Analyze the changes in specific IR bands (e.g., amide I band for protein backbone changes, specific amino acid side chain vibrations) over time to elucidate the kinetics and mechanism of the protein's dynamic response.
Mandatory Visualizations
Signaling Pathway: Light-Controlled Enzyme Inhibition
This diagram illustrates the general mechanism of controlling enzyme activity using a photoswitchable inhibitor.
Caption: Light-controlled enzyme inhibition using a photoswitchable ligand.
Experimental Workflow: Probing Protein Dynamics
This diagram outlines the general workflow for an experiment designed to probe protein dynamics using an azobenzene photoswitch.
Caption: Experimental workflow for studying protein dynamics with azobenzene.
Logical Relationship: Allosteric Regulation by Photoswitch
This diagram illustrates the concept of allosteric regulation of a protein by a photoswitchable ligand.
Caption: Allosteric regulation of protein activity by a photoswitchable ligand.
References
Troubleshooting & Optimization
Azobenzene-D10 stability, storage, and handling recommendations.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Azobenzene-D10.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available resources, the following table summarizes its key physical and chemical properties. This information is crucial for its proper handling and use in experimental settings.
| Property | Value | Citations |
| Molecular Formula | C₁₂D₁₀N₂ | [1] |
| Molecular Weight | 192.29 g/mol | [1] |
| Physical State | Powder / Solid | [2][3] |
| Appearance | Orange-Red Flaky Crystals | [4] |
| Melting Point | 65-68 °C (149-154 °F) | |
| Boiling Point | 293 °C (559 °F) | |
| Solubility | Soluble in alcohol, ether, benzene, and glacial acetic acid. Insoluble in water. | |
| Chemical Stability | Stable under standard ambient conditions (room temperature). Stable if stored under recommended conditions. | |
| Long-term Stability | Should be re-analyzed for chemical purity after three years. |
Experimental Protocols
Detailed experimental protocols for the synthesis and application of azobenzene derivatives as photoswitchable elements in polypeptides have been published. While specific to certain experimental contexts, these protocols provide valuable insights into the handling and manipulation of azobenzene-containing molecules. The isomerization of azobenzene can be triggered by UV light (300-400 nm) for the trans-to-cis conversion and visible light (>400 nm) or thermal relaxation for the cis-to-trans conversion.
Signaling Pathways and Experimental Workflows
Logical Workflow for Handling and Storage of this compound
References
Technical Support Center: Optimizing Photoisomerization of Deuterated Azobenzene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to improve the photoisomerization efficiency of deuterated azobenzene in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is deuteration expected to improve the photoisomerization efficiency of azobenzene?
Deuteration, the substitution of hydrogen atoms with deuterium, can enhance the photophysical properties of azobenzene photoswitches. This improvement is attributed to the kinetic isotope effect. Deuterium is heavier than hydrogen, which can alter the vibrational relaxation pathways of the excited state, leading to a higher probability of the molecule undergoing the desired conformational change (isomerization) rather than losing energy through non-radiative decay processes. Specifically, deuteration can lead to a higher photoisomerization quantum yield, an increased molar extinction coefficient (enhancing light sensitivity), and faster photoswitching kinetics with minimal changes to the molecule's underlying structure.[1][2][3]
Q2: I'm observing incomplete trans-to-cis isomerization, even after prolonged UV irradiation. What is happening?
This is a common observation due to the establishment of a photostationary state (PSS). The PSS is an equilibrium where the rate of the forward (trans-to-cis) photoisomerization is equal to the rate of the reverse (cis-to-trans) photoisomerization. Since the cis isomer often has some absorbance at the wavelength used to excite the trans isomer, the back-reaction is simultaneously induced. The final ratio of cis to trans isomers at the PSS is dependent on the excitation wavelength, solvent, and temperature. To maximize the cis isomer population, careful selection of the irradiation wavelength is crucial, ideally one that is strongly absorbed by the trans isomer but minimally by the cis isomer.
Q3: How does the choice of solvent affect the photoisomerization efficiency of deuterated azobenzene?
Solvent polarity plays a significant role in the photoisomerization process. The rate of both photoisomerization and thermal isomerization shows a strong dependence on the polarity of the solvent. For instance, less polar solvents like tetrahydrofuran (THF), ethyl acetate, and toluene have been shown to support a higher percentage of the cis-isomer at the photostationary state. In contrast, in more polar solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol, the thermal cis-to-trans isomerization can be significantly faster, potentially making the UV-induced trans-to-cis isomerization difficult to observe.
Q4: Can temperature be used to control the photoisomerization efficiency?
Yes, temperature can influence the photoisomerization quantum yield, particularly when the azobenzene molecule is incorporated into a structured environment like DNA. While the photoisomerization quantum yield of free azobenzene is largely independent of temperature, for azobenzene-modified DNA, the trans-to-cis quantum yield is strongly dependent on temperature and is linked to the melting temperature of the DNA sequence.
Q5: What is the optimal excitation wavelength for maximizing trans-to-cis isomerization?
The optimal excitation wavelength corresponds to the maximum absorbance of the trans isomer's π-π* transition, which is typically in the UV region (around 320-380 nm). It is also important to consider the absorption spectrum of the cis isomer to minimize its excitation and subsequent back-isomerization. The cis isomer's n-π* transition is usually in the visible region (around 440-450 nm). Therefore, using a monochromatic light source tuned to the trans isomer's peak absorption, where the cis isomer's absorption is minimal, will yield the highest proportion of the cis isomer at the photostationary state.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low cis-isomer concentration at PSS | - Suboptimal Excitation Wavelength: The chosen wavelength may be significantly absorbed by the cis-isomer, promoting the back-reaction. - Solvent Effects: The solvent may favor the trans-isomer or accelerate thermal back-isomerization. | - Optimize Wavelength: Use a monochromatic light source and select a wavelength at the peak of the trans-isomer's π-π* absorption band where the cis-isomer's absorption is minimal. - Change Solvent: Experiment with less polar solvents to potentially increase the cis-isomer population at PSS. |
| Fast thermal back-isomerization (cis to trans) | - High Polarity Solvent: Polar solvents can stabilize the transition state of the thermal isomerization pathway. - High Temperature: Increased thermal energy accelerates the rate of relaxation to the more stable trans-isomer. | - Use a Less Polar Solvent: This can increase the energy barrier for thermal isomerization. - Lower the Temperature: Perform the experiment at a reduced temperature to decrease the rate of thermal decay. |
| No observable photoisomerization | - Insufficient Light Intensity: The light source may not be powerful enough to induce a detectable change in the isomer population. - Aggregation: At high concentrations, azobenzene molecules may aggregate, sterically hindering the isomerization process. - Incorrect Wavelength: The irradiation wavelength may not overlap with the absorption spectrum of the trans-isomer. | - Increase Light Intensity: Use a more powerful lamp or a laser source. - Decrease Concentration: Dilute the sample to prevent aggregation. - Verify Wavelength: Ensure the output of your light source corresponds to the π-π* transition of your deuterated azobenzene derivative. |
| Inconsistent or irreproducible results | - Fluctuations in Light Source Intensity: The output of the lamp may not be stable over time. - Temperature Variations: Inconsistent ambient temperature can affect thermal isomerization rates. - Solvent Impurities: Impurities in the solvent can quench the excited state or react with the azobenzene. | - Use a Stabilized Light Source: Allow the lamp to warm up and stabilize before starting the experiment. Use a power meter to monitor the light output. - Control the Temperature: Use a temperature-controlled cuvette holder. - Use Spectroscopic Grade Solvents: Ensure high purity of the solvents used in your experiments. |
Quantitative Data Summary
Table 1: Comparison of Photophysical Properties of Azobenzene (AB-h10) and Deuterated Azobenzene (AB-d10) in DMSO
| Compound | Max. Absorbance Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) |
| Azobenzene (AB-h10) | 322 | ~20,800 |
| Deuterated Azobenzene (AB-d10) | 322 | ~32,000 |
This data highlights the significant increase in the molar extinction coefficient upon deuteration, leading to enhanced light sensitivity.
Table 2: Photoisomerization Quantum Yields (Φ) of Azobenzene in Different Environments
| Compound/System | Environment | Φ (trans → cis) |
| Free Azobenzene | Solution | 0.094 ± 0.004 |
| Azobenzene in ssDNA | Aqueous Buffer | 0.036 ± 0.002 |
| Azobenzene in dsDNA | Aqueous Buffer | 0.0056 ± 0.0008 |
This table illustrates the impact of the molecular environment on the photoisomerization quantum yield.
Experimental Protocols
Protocol 1: Synthesis of Deuterated Azobenzene (AB-d10)
This protocol describes a general method for the synthesis of deuterated azobenzene from deuterated nitrobenzene.
Materials:
-
Deuterated nitrobenzene (nitrobenzene-d5)
-
Zinc powder
-
Methanol (refluxing)
-
Standard laboratory glassware for organic synthesis (reflux condenser, round-bottom flask, etc.)
-
Purification setup (e.g., column chromatography)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine deuterated nitrobenzene and zinc powder in methanol.
-
Heat the mixture to reflux. The zinc will act as a reducing agent.
-
Maintain the reflux for a sufficient period to allow for the reductive dimerization of the nitrobenzene to azobenzene. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the excess zinc and other solid byproducts.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
Purify the crude product using column chromatography to obtain pure deuterated azobenzene.
-
Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Monitoring Photoisomerization using UV-Vis Spectroscopy
This protocol outlines the steps to monitor the trans-to-cis and cis-to-trans isomerization of deuterated azobenzene.[4][5]
Materials:
-
Deuterated azobenzene derivative
-
Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane)
-
Quartz cuvette (1 cm path length)
-
UV-Vis spectrophotometer
-
Light source for irradiation (e.g., UV lamp with a 365 nm filter, visible light source with a >420 nm filter)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the deuterated azobenzene derivative in the chosen solvent. The concentration should be adjusted to have a maximum absorbance of approximately 0.5-1.5 in the trans form.
-
Initial Spectrum: Record the UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the initial state, which is predominantly the trans-isomer.
-
trans-to-cis Isomerization:
-
Irradiate the sample in the cuvette with UV light (e.g., 365 nm).
-
Record the UV-Vis spectrum at regular intervals during irradiation.
-
Continue until the spectral changes cease, indicating that the photostationary state (PSS) has been reached. The decrease in the π-π* band and the increase in the n-π* band are indicative of cis-isomer formation.
-
-
cis-to-trans Isomerization (Photochemical):
-
After reaching the PSS, irradiate the sample with visible light (e.g., >420 nm).
-
Record spectra at regular intervals to monitor the return to the trans-isomer, characterized by the reappearance of the strong π-π* absorption band.
-
-
cis-to-trans Isomerization (Thermal):
-
After reaching the PSS, place the cuvette in the dark in a temperature-controlled holder.
-
Record spectra at regular time intervals to monitor the thermal relaxation back to the trans-isomer.
-
Protocol 3: Determination of Photoisomerization Quantum Yield (Φ)
This protocol provides a general outline for determining the photoisomerization quantum yield using a chemical actinometer.
Materials:
-
Deuterated azobenzene solution of known concentration
-
Chemical actinometer solution with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate)
-
UV-Vis spectrophotometer
-
Monochromatic light source
Procedure:
-
Photon Flux Determination (Actinometry):
-
Irradiate the actinometer solution with the monochromatic light source for a defined period.
-
Measure the change in absorbance of the actinometer at the specified wavelength.
-
Calculate the number of photons absorbed by the actinometer, and thereby the photon flux of the light source, using the known quantum yield of the actinometer.
-
-
Sample Irradiation:
-
Irradiate the deuterated azobenzene solution with the same light source under identical conditions (e.g., same geometry, same irradiation time).
-
-
Measure Absorbance Change:
-
Measure the change in absorbance of the deuterated azobenzene solution at a wavelength where the trans and cis isomers have significantly different extinction coefficients.
-
-
Calculate Quantum Yield:
-
The quantum yield (Φ) is calculated by dividing the number of molecules that have isomerized (determined from the change in absorbance using the Beer-Lambert law) by the number of photons absorbed (determined from the actinometry experiment).
Φ = (Number of molecules isomerized) / (Number of photons absorbed)
-
Visualizations
Caption: Key factors influencing the photoisomerization efficiency of deuterated azobenzene.
Caption: The reversible photoisomerization cycle of azobenzene between its trans and cis isomers.
Caption: A typical experimental workflow for studying photoisomerization using UV-Vis spectroscopy.
References
Technical Support Center: Purification of Synthetic Azobenzene-D10
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of synthetic Azobenzene-D10.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective methods for purifying synthetic this compound?
A1: The most common and effective purification methods for azobenzene and its derivatives are column chromatography and recrystallization.[1] Flash chromatography, a rapid form of column chromatography, is frequently used.[1] For analytical purity assessment and small-scale separation, High-Performance Liquid Chromatography (HPLC) can also be employed.[1][2]
Q2: How do I choose between recrystallization and column chromatography for my this compound sample?
A2: The choice depends on the impurity profile and the quantity of your material.[1]
-
Recrystallization is ideal when the crude product is already relatively pure and the impurities have significantly different solubility profiles compared to this compound. It is often preferred for large-scale purification.
-
Column Chromatography is superior for separating compounds with similar polarities, removing multiple different impurities in a single run, or isolating isomers.
Q3: What are the typical impurities I might encounter in a synthetic this compound sample?
A3: Impurities are highly dependent on the synthetic route used. Common synthesis methods include diazonium coupling, the Baeyer-Mills reaction, and oxidative coupling of anilines. Potential impurities include unreacted starting materials (e.g., nitrobenzene-d5), reducing agents (like zinc dust), or by-products from side reactions. For instance, if the reduction of nitrobenzene-d5 is incomplete, it will remain as an impurity.
Q4: Azobenzene is known to be light-sensitive. What precautions should I take during the purification of this compound?
A4: Azobenzene and its derivatives can undergo trans-cis photoisomerization when exposed to UV or visible light. The cis-isomer is generally less stable and can revert to the more stable trans form thermally. If the separation of isomers is critical or if you need to maintain the isomeric purity of your sample, all purification steps should be performed in the dark or with equipment protected from light, for example, by wrapping a chromatography column in aluminum foil.
Troubleshooting Guides
Column Chromatography
Q: My this compound is not separating from an impurity on the silica gel column. What can I do?
A: This indicates that the polarity of your eluent (solvent system) is not optimal for separation.
-
Adjust Solvent Polarity: If the spots are too high on the TLC plate (high Rf), decrease the polarity of the eluent (e.g., increase the hexane content in a hexane/ethyl acetate mixture). If the spots are not moving from the baseline (low Rf), increase the eluent polarity.
-
Try a Different Solvent System: Sometimes, changing the solvents entirely can alter the selectivity of the separation. For example, substituting ethyl acetate with dichloromethane might improve separation.
-
Run a Gradient Column: Start with a low-polarity eluent and gradually increase the polarity during the chromatography run. This can help separate compounds with close Rf values.
Q: It appears my this compound is isomerizing on the column. How can I prevent this?
A: Isomerization on the column can be caused by two main factors:
-
Light Exposure: As mentioned in the FAQ, azobenzenes are photosensitive. Wrap your column completely in aluminum foil to protect it from light.
-
Acidic Silica: Standard silica gel is slightly acidic, which can catalyze the isomerization of sensitive compounds. You can neutralize the silica gel by preparing a slurry of the silica in your chosen eluent containing a small amount (1-3%) of a base like triethylamine (if compatible with your compound) and then packing the column.
Q: My crude this compound sample is not very soluble in the eluent, making it difficult to load onto the column. What is the best approach?
A: For compounds with poor solubility in the column eluent, a technique called "dry loading" is recommended.
-
Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution to form a slurry.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder of your compound adsorbed onto the silica.
-
Carefully add this powder to the top of your packed column. This method ensures a concentrated band at the start of the chromatography, leading to better separation.
Recrystallization
Q: I have dissolved my crude this compound in a hot solvent, but no crystals form upon cooling. What should I do?
A: This usually means the solution is not supersaturated, or nucleation has not been initiated.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass can provide nucleation sites.
-
Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the solution to act as a template for crystal growth.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration of your compound, then allow it to cool again.
-
Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.
Q: My product "oils out" instead of forming crystals during recrystallization. How can I fix this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is cooled too rapidly.
-
Reheat and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the flask to cool very slowly. Insulating the flask can help.
-
Change the Solvent: Use a solvent with a lower boiling point or a solvent mixture that allows for crystallization at a lower temperature.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound using flash column chromatography with silica gel.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for this compound.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet packing). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. For less soluble samples, use the dry loading technique described in the troubleshooting guide. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol is adapted from a standard procedure for azobenzene.
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water is often effective for azobenzene.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling can be followed by placing the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Data Summary
The following table summarizes the characteristics of the primary purification techniques for this compound.
| Parameter | Column Chromatography | Recrystallization |
| Best For | Separating complex mixtures, isomers, or compounds with similar polarities. | Purifying large quantities of material that are already substantially pure. |
| Purity Achievable | High to Very High | Moderate to Very High |
| Typical Yield | Good to Excellent (can have losses on the column) | Good to Excellent (highly dependent on solubility differences) |
| Speed | Can be slow, but flash chromatography is faster. | Generally faster for large scales if a suitable solvent is known. |
| Scale | Micrograms to tens of grams | Milligrams to Kilograms |
Visualizations
Purification Workflow
Caption: A general workflow for the purification of this compound.
Troubleshooting Purification Choices
Caption: A decision tree for troubleshooting purification method selection.
References
Technical Support Center: Optimizing Irradiation for Azobenzene-D10 Isomerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the irradiation wavelength for the photoisomerization of Azobenzene-D10. The following information is based on the well-studied properties of unsubstituted azobenzene, which are expected to be a close approximation for this compound. Minor variations in absorption maxima and quantum yields may occur due to the deuterium substitution.
Frequently Asked Questions (FAQs)
Q1: What are the optimal wavelengths for trans-to-cis and cis-to-trans isomerization of azobenzene?
A1: The photoisomerization of azobenzene is wavelength-dependent.
-
trans-to-cis isomerization is most efficiently induced by irradiating with UV light, typically in the range of 320-380 nm.[1] This corresponds to the strong π → π* absorption band of the trans isomer.[2]
-
cis-to-trans isomerization can be achieved by irradiation with visible light, generally in the 400-450 nm range, which excites the n → π* absorption band of the cis isomer.[1] This process can also occur thermally in the dark, as the trans isomer is the thermodynamically more stable form.[1][2]
Q2: How do the absorption spectra of the trans and cis isomers of azobenzene differ?
A2: The trans and cis isomers of azobenzene have distinct absorption spectra, which allows for their selective photoisomerization. The trans isomer has a strong π → π* transition in the UV region (~320-350 nm) and a weak, symmetry-forbidden n → π* transition in the visible region (~440 nm). In contrast, the cis isomer displays a π → π* transition at a shorter wavelength (~280 nm) and a more allowed (and thus more intense) n → π* transition around 430 nm.
Q3: What is the photostationary state (PSS) and how is it relevant to my experiment?
A3: When a solution of azobenzene is irradiated at a wavelength where both isomers absorb light, a photostationary state (PSS) is reached. This is a dynamic equilibrium where the rates of the forward (trans to cis) and reverse (cis to trans) photoisomerization reactions are equal. The composition of the isomeric mixture at the PSS depends on the irradiation wavelength and the quantum yields of the two opposing reactions at that wavelength. By carefully selecting the irradiation wavelength, you can control the ratio of cis to trans isomers in your sample.
Q4: Does the solvent affect the isomerization process?
A4: Yes, the solvent can influence the photoisomerization of azobenzene. The polarity of the solvent can cause shifts in the absorption maxima of both the π-π* and n-π* transitions. It is crucial to use spectroscopic grade solvents and to be consistent with the solvent used throughout your experiments to ensure reproducibility.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low cis isomer yield after UV irradiation. | 1. Incorrect irradiation wavelength: The selected wavelength may not align with the π → π* absorption maximum of the trans isomer. 2. Insufficient irradiation time or intensity: The sample may not have reached the photostationary state. 3. Thermal back-isomerization: The cis isomer can thermally relax back to the more stable trans form, especially at elevated temperatures. 4. Sample degradation: Prolonged exposure to high-intensity UV light can lead to photobleaching. | 1. Optimize wavelength: Determine the λmax of the trans isomer in your specific solvent using a UV-Vis spectrophotometer and use a light source that matches this wavelength. 2. Increase irradiation time/intensity: Monitor the isomerization process over time using UV-Vis spectroscopy until no further spectral changes are observed, indicating the PSS has been reached. 3. Control temperature: Perform experiments at a controlled, and if necessary, reduced temperature to minimize thermal relaxation. 4. Check for degradation: Acquire spectra before and after extended irradiation to check for signs of degradation (e.g., loss of isosbestic points). |
| Incomplete cis-to-trans conversion with visible light. | 1. Suboptimal wavelength: The irradiation wavelength may not be optimal for exciting the n → π* transition of the cis isomer. 2. Overlapping absorption: The trans isomer may still have some absorption at the selected wavelength, leading to a photostationary state with a mixture of isomers. | 1. Select appropriate wavelength: Use a wavelength in the 400-450 nm range where the cis isomer has significant absorbance and the trans isomer has minimal absorbance. 2. Allow for thermal relaxation: For complete conversion to the trans isomer, store the sample in the dark to allow for thermal back-isomerization. |
| Inconsistent or irreproducible results. | 1. Solvent effects: Variations in solvent purity or polarity can shift absorption spectra. 2. Concentration effects: At high concentrations, azobenzene molecules can aggregate, altering their photochemical properties. 3. Fluctuations in light source intensity: The output of the light source may not be stable over time. | 1. Use high-purity solvents: Always use spectroscopic grade solvents and the same solvent for all related experiments. 2. Work at low concentrations: Perform experiments in dilute solutions to avoid aggregation. 3. Monitor light source: Use a power meter to ensure the stability of your light source's output. |
Data Presentation
Table 1: Spectral Properties of Azobenzene Isomers in Methanol
| Isomer | Transition | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| trans | π → π | ~319 | ~22,500 |
| n → π | ~440 | ~485 | |
| cis | π → π | ~281 | ~5,100 |
| n → π | ~433 | ~1,500 |
Data adapted from re-determined values to correct for isomeric contamination.
Table 2: Typical Photoisomerization Quantum Yields (Φ) for Azobenzene in Solution
| Isomerization | Excitation Wavelength (nm) | Typical Quantum Yield (Φ) |
| trans → cis | ~365 (π → π) | 0.1 - 0.2 |
| cis → trans | ~436 (n → π) | 0.4 - 0.5 |
Note: Quantum yields are highly dependent on the solvent and experimental conditions.
Experimental Protocols
Protocol 1: Measurement of UV-Vis Absorption Spectra
Objective: To determine the absorption spectra of the trans and cis isomers of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., methanol, ethanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
UV lamp (e.g., 365 nm)
-
Visible light source (e.g., >400 nm)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent. A typical concentration is in the micromolar range.
-
Record the spectrum of the trans isomer: Keep the solution in the dark to ensure it is predominantly in the trans form. Record the absorption spectrum over a range of 250-600 nm.
-
Induce trans-to-cis isomerization: Irradiate the solution in the cuvette with a UV lamp at a wavelength corresponding to the π → π* transition (e.g., 365 nm).
-
Monitor spectral changes: Periodically record the absorption spectrum during irradiation until the photostationary state is reached (i.e., no further changes in the spectrum are observed).
-
Induce cis-to-trans isomerization: Irradiate the cis-enriched solution with a visible light source (>400 nm) or allow it to thermally relax in the dark to regenerate the trans isomer.
Protocol 2: Determination of Photoisomerization Quantum Yield (Φ)
Objective: To quantify the efficiency of the trans-to-cis and cis-to-trans photoisomerization.
Materials:
-
This compound solution of known concentration
-
Actinometer solution (e.g., potassium ferrioxalate) for light intensity calibration
-
Monochromatic light source (e.g., laser or lamp with a monochromator)
-
UV-Vis spectrophotometer
Procedure:
-
Measure the photon flux: Determine the intensity of the monochromatic light source at the desired wavelength using a chemical actinometer.
-
Irradiate the this compound sample: Irradiate a solution of this compound of known concentration with the calibrated light source for a specific period.
-
Monitor the change in concentration: Use UV-Vis spectroscopy to measure the change in the concentration of the isomers over time by monitoring the absorbance at a wavelength where the change is significant.
-
Calculate the quantum yield: The quantum yield (Φ) is calculated using the following formula: Φ = (number of molecules isomerized) / (number of photons absorbed)
Visualizations
Caption: Experimental workflow for UV-Vis spectroscopic analysis of this compound isomerization.
Caption: Photoisomerization pathways of azobenzene.
References
Troubleshooting and interpreting Azobenzene-D10 NMR spectra.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azobenzene-D10 and interpreting its NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H NMR chemical shift differences between the E and Z isomers of this compound?
A1: The key distinction in the ¹H NMR spectra of azobenzene isomers is the upfield shift of the aromatic protons in the Z isomer compared to the E isomer. This is due to the non-planar structure of the Z isomer, where one phenyl ring is positioned in the shielding cone of the other ring's π-electron system.[1] The chemical shifts can vary with the solvent and substitution, but the general trend remains consistent.
Q2: How can I quantify the ratio of E and Z isomers in my sample?
A2: The ratio of E and Z isomers can be determined by integrating the distinct signals corresponding to each isomer in the ¹H NMR spectrum.[2] By comparing the integration values of well-resolved peaks for both isomers, a quantitative assessment of the isomeric ratio at the photostationary state can be achieved.[2]
Q3: What is the role of Nuclear Overhauser Effect Spectroscopy (NOESY) in analyzing this compound?
A3: NOESY is a 2D NMR technique that identifies protons that are close to each other in space. For this compound, it can be used to unambiguously confirm the identity of the Z isomer. In the Z isomer, the phenyl rings are in close proximity, resulting in cross-peaks between the aromatic protons of the two rings.[1] These cross-peaks are absent in the spectrum of the planar E isomer.
Troubleshooting Guide
Problem 1: My NMR signals are broad.
Possible Causes & Solutions:
-
Aggregation: At higher concentrations, azobenzene derivatives can form aggregates, which restricts molecular tumbling and leads to broader signals.[3]
-
Solution: Dilute your sample. Preparing a solution with a concentration in the range of 1-10 mM is a typical practice.
-
-
Intermediate Exchange: If the E to Z isomerization is occurring on a timescale comparable to the NMR measurement, it can cause exchange broadening.
-
Solution: Try acquiring the spectrum at a lower temperature to slow down the isomerization rate.
-
-
Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks.
-
Solution: Re-shim the spectrometer. If the problem persists, ensure your NMR tube is clean and of good quality.
-
-
Presence of Paramagnetic Impurities: Paramagnetic species can cause significant line broadening.
-
Solution: Purify your sample to remove any magnetic impurities.
-
Problem 2: I am observing low or no photoisomerization.
Possible Causes & Solutions:
-
Low Quantum Yield: The efficiency of photoisomerization (quantum yield) can be influenced by the solvent, temperature, and molecular structure.
-
Solution: Experiment with different solvents and temperatures to optimize the isomerization conditions.
-
-
Thermal Back-Reaction: The Z isomer is thermally unstable and can relax back to the more stable E isomer. This process can be rapid depending on the substitution pattern and temperature.
-
Solution: For isomers that relax quickly, consider using a fiber-optic cable for in-situ irradiation within the NMR spectrometer to acquire data immediately after isomerization.
-
-
Aggregation: Self-assembly of azobenzene molecules can hinder the conformational change required for isomerization.
-
Solution: Lower the concentration of your sample.
-
Problem 3: I see unexpected peaks in my spectrum.
Possible Causes & Solutions:
-
Residual Solvents: The most common source of unexpected peaks is residual protonated solvent in the deuterated NMR solvent.
-
Solution: Refer to tables of common NMR solvent impurities to identify the contaminant. Ensure your NMR tubes are properly dried to avoid water and acetone peaks.
-
-
Sample Impurities: Impurities from the synthesis or purification process may be present.
-
Solution: Further purify your sample using techniques like column chromatography or recrystallization.
-
-
Grease: Silicone grease from glassware joints can appear in the spectrum.
-
Solution: Be meticulous with cleaning your glassware and avoid using excessive grease.
-
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for E- and Z-Azobenzene
| Proton Position | E-Isomer (Typical δ) | Z-Isomer (Typical δ) |
| ortho (to -N=N-) | ~7.90 | ~6.85 |
| meta (to -N=N-) | ~7.50 | ~7.20 |
| para (to -N=N-) | ~7.40 | ~7.10 |
Data compiled from representative values found in the literature. Note: These are approximate values for unsubstituted azobenzene and can vary based on the solvent and substituents.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for E- and Z-Azobenzene
| Carbon Position | E-Isomer (Typical δ) | Z-Isomer (Typical δ) |
| C_ipso_ (attached to N) | ~152 | ~151 |
| C_ortho_ | ~123 | ~129 |
| C_meta_ | ~129 | ~125 |
| C_para_ | ~131 | ~129 |
Note: Assignments can vary. These are approximate values for unsubstituted azobenzene.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Dissolution: Weigh and dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in a clean vial. A typical concentration range is 1-10 mM.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
Homogenization: Ensure the solution is well-mixed to avoid gradients within the NMR tube.
-
Cleaning: Before inserting into the spectrometer, wipe the outside of the NMR tube clean.
Protocol 2: Monitoring Photoisomerization by ¹H NMR
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the sample in the dark. This spectrum will represent the thermally stable E isomer.
-
Irradiation: Irradiate the NMR tube with a light source of the appropriate wavelength to induce E → Z isomerization (typically UV light, e.g., 365 nm). For isomers with fast thermal relaxation, it is recommended to perform irradiation in-situ using a fiber-optic cable. The irradiation time required to reach the photostationary state will depend on the light source intensity and the quantum yield of the azobenzene derivative.
-
Post-Irradiation Spectrum: Immediately after irradiation, acquire another ¹H NMR spectrum to observe the signals of the Z isomer and determine the isomeric ratio at the photostationary state.
-
Thermal Relaxation/Reverse Isomerization: The thermal relaxation back to the E isomer can be monitored by acquiring spectra over time. Alternatively, the Z → E isomerization can often be induced by irradiation with a different wavelength of light (e.g., blue light, ~440 nm).
Visualizations
References
Validation & Comparative
Unveiling the Isotopic Advantage: A Comparative Analysis of Azobenzene-D10 and Unlabeled Azobenzene
For researchers, scientists, and professionals in drug development, the precise control of molecular systems is paramount. Azobenzene and its derivatives, known for their photoisomerization properties, are key components in the development of photoswitchable drugs and materials. This guide provides a detailed comparison of deuterated azobenzene (Azobenzene-D10) and its unlabeled counterpart, highlighting the significant performance enhancements achieved through isotopic substitution. The data presented is supported by experimental findings, offering a clear rationale for the selection of this compound in advanced research applications.
Enhanced Photophysical and Photochemical Performance with Deuteration
Recent studies have demonstrated that the strategic replacement of hydrogen with deuterium in azobenzene molecules leads to notable improvements in their photoswitching characteristics. This isotopic substitution, resulting in this compound, enhances light sensitivity, photoswitching efficiency, and the kinetics of photoisomerization with minimal structural alteration. These improvements are critical for applications requiring precise spatiotemporal control of biological functions.[1][2]
The core advantages of this compound stem from the subtle yet significant effects of deuterium on the molecule's vibrational states. This alteration influences the non-radiative decay pathways, ultimately leading to more efficient and faster photoisomerization.
Quantitative Comparison of Physicochemical and Spectroscopic Properties
The following tables summarize the key quantitative differences between unlabeled azobenzene and this compound, providing a clear overview of their respective properties.
Table 1: General Physicochemical Properties
| Property | Unlabeled Azobenzene (C₁₂H₁₀N₂) | This compound (C₁₂D₁₀N₂) |
| Molecular Formula | C₁₂H₁₀N₂[3] | C₁₂D₁₀N₂[4] |
| Molecular Weight | 182.23 g/mol [5] | 192.28 g/mol |
| Melting Point | 68 °C (trans) | Not explicitly reported, but expected to be similar to the unlabeled compound. |
| Appearance | Orange-red crystals | Not explicitly reported, but expected to be similar to the unlabeled compound. |
Table 2: Comparative Spectroscopic and Photochemical Properties
| Parameter | Unlabeled Azobenzene | This compound |
| Molar Extinction Coefficient (ε) at ~350 nm (DMSO) | ~13,000 M⁻¹cm⁻¹ | ~15,000 M⁻¹cm⁻¹ |
| Photoisomerization Quantum Yield (Φ) trans-to-cis (DMSO) | ~0.13 | ~0.15 |
| Macroscopic Rate of Photoisomerization | Slower | Faster |
Note: The values for the molar extinction coefficient and quantum yield are approximate and based on graphical representation from the source material.
Experimental Methodologies
The data presented above is derived from rigorous experimental protocols. Below are summaries of the key methodologies used to characterize and compare unlabeled azobenzene and this compound.
Synthesis of this compound
This compound was synthesized through the reductive dimerization of nitrobenzene-d5. In a typical procedure, nitrobenzene-d5 is treated with zinc powder in a basic medium. The reaction mixture is stirred at room temperature to facilitate the reduction and coupling, followed by purification to yield the final product.
UV-Vis Spectroscopy and Extinction Coefficient Determination
UV-Vis absorption spectra of both azobenzene-h10 and this compound were recorded in dimethyl sulfoxide (DMSO). The molar extinction coefficients were determined using two methods: by weighing the compound to prepare a solution of known concentration and by ¹³C quantitative NMR (qNMR).
Infrared (IR) Spectroscopy
To investigate the vibrational state differences, IR spectra of trans-azobenzene-d10 and its unlabeled counterpart were recorded. These spectra revealed distinct vibrational states in the fingerprint region for the deuterated compound.
Photoswitching and Quantum Yield Measurement
The photoswitching kinetics and quantum yields of trans-to-cis isomerization were determined by irradiating solutions of the compounds with a specific wavelength of light (e.g., 385 nm) and monitoring the change in absorbance over time. The quantum yield, representing the efficiency of the photoisomerization process, was calculated from this data.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for the comparative analysis of azobenzene and its deuterated analog.
Figure 1: A generalized workflow for the synthesis and comparative analysis of unlabeled azobenzene and this compound.
Conclusion
The deuteration of azobenzene to yield this compound offers a straightforward and effective strategy to enhance its photopharmacological properties. The increased molar extinction coefficient and higher photoisomerization quantum yield translate to greater light sensitivity and more efficient switching. These improvements, achieved with minimal structural modification, make this compound a superior choice for applications demanding precise optical control, such as in the development of next-generation photoswitchable therapeutics and advanced photoresponsive materials.
References
A Comparative Analysis of Deuterated Azobenzene Derivatives for Advanced Photopharmacology
For Researchers, Scientists, and Drug Development Professionals: A Guide to Enhanced Photoswitch Performance
The strategic replacement of hydrogen with its heavier isotope, deuterium, in azobenzene-based photoswitches has emerged as a powerful and versatile strategy to significantly enhance their photopharmacological properties. This guide provides a comparative analysis of different deuterated azobenzene derivatives, offering a comprehensive overview of their improved performance, supported by experimental data and detailed methodologies. The subtle yet impactful structural modification of deuteration leads to superior light sensitivity, photoswitching efficiency, and kinetics, paving the way for more robust and precise spatiotemporal control of biological systems.[1][2][3][4][5]
Enhanced Photophysical Properties Through Deuteration
Deuteration of azobenzene derivatives consistently results in a marked improvement in their performance characteristics with minimal structural alteration. The primary advantages observed across various studies include:
-
Increased Light Sensitivity: Deuterated azobenzenes exhibit a higher molar extinction coefficient (ε), meaning they absorb light more efficiently. For instance, the molar extinction coefficient for azobenzene-d10 (AB-d10) was found to be significantly higher than its hydrogenated counterpart (AB-h10).
-
Higher Photoswitch Efficiency: The photoisomerization quantum yield (Φ), which represents the efficiency of the light-induced trans-to-cis isomerization, is notably increased in deuterated derivatives.
-
Faster Photoswitching Kinetics: Deuterated azobenzenes demonstrate a faster macroscopic rate of photoisomerization, enabling more rapid control over biological targets.
These enhancements are attributed to the kinetic isotope effect, where the greater mass of deuterium alters the vibrational energy landscape of the molecule, influencing the rates of metabolic processes and photochemical reactions.
Comparative Data of Deuterated vs. Non-Deuterated Azobenzene Derivatives
The following tables summarize the quantitative data on the photophysical properties of several deuterated azobenzene derivatives compared to their non-deuterated (protiated) analogues.
Table 1: Photophysical Properties of Azobenzene (AB) Derivatives in DMSO
| Compound | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | trans-to-cis Isomerization Rate Constant (k) (s⁻¹) |
| Azobenzene-h10 | ~20,800 | ~1.39 |
| This compound | ~32,000 | ~1.47 |
Table 2: Properties of Photoswitchable Potassium Channel Blocker (AQ) Derivatives in Water
| Compound | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |
| AQ-h8 | 363 | Not specified |
| AQ-d8 | 360 | Not specified |
Table 3: Properties of Tethered Photoswitch for mGluR2 (BGAG) Derivatives in Water
| Compound | trans-to-cis Isomerization Rate Constant (k) (s⁻¹) | cis-to-trans Isomerization Rate Constant (k) (s⁻¹) |
| BGAG12-v2-h8 | ~0.03 | ~0.10 |
| BGAG12-v2-d8 | ~0.05 | ~0.12 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are outlines of key experimental protocols.
Synthesis of Deuterated Azobenzenes
A common method for synthesizing deuterated azobenzenes is through the reductive dimerization of deuterated nitrobenzene.
Example: Synthesis of this compound (AB-d10)
-
Reduction: Deuterated nitrobenzene is reduced using zinc powder in refluxing methanol.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography.
-
Purification: Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired this compound.
Determination of Photophysical Properties
UV-Vis Spectroscopy: The molar extinction coefficients and maximum absorbance wavelengths (λmax) are determined using a UV-Vis spectrophotometer. Samples are prepared in a suitable solvent (e.g., DMSO or water) at a known concentration.
Photoswitching Kinetics: The rates of photoisomerization are measured by irradiating the sample with light at a specific wavelength (e.g., 385 nm for trans-to-cis and 525 nm for cis-to-trans) and monitoring the change in absorbance over time. The data is then fitted to a first-order exponential decay to determine the rate constant.
Quantum Yield Measurement: The photoisomerization quantum yield is determined by comparing the rate of photoisomerization of the sample to that of a well-characterized actinometer under identical irradiation conditions.
Applications in Photopharmacology
The enhanced properties of deuterated azobenzene derivatives make them highly valuable tools for photopharmacology, enabling precise optical control of various biological targets.
Optical Control of Ion Channels
Deuterated photoswitchable ligands, such as AQ-d8, have been successfully used to modulate the activity of potassium channels. The faster switching kinetics allow for more rapid control of ion channel gating, which is crucial for studying dynamic cellular processes like neuronal signaling.
Caption: Optical control of an ion channel using a deuterated photoswitch.
Modulation of G Protein-Coupled Receptors (GPCRs)
Tethered photopharmacology, where a photoswitchable ligand is covalently attached to a receptor, allows for highly localized control. The deuterated BGAG ligand (BGAG12-v2-d8) has been used for the efficient and rapid optical control of the metabotropic glutamate receptor 2 (mGluR2), a type of GPCR.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Enhanced Performance of Deuterated Azobenzene Photoswitches in Photopharmacology [mymedisage.com]
- 4. researchgate.net [researchgate.net]
- 5. Deuteration as a General Strategy to Enhance Azobenzene-Based Photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the purity of Azobenzene-D10 using NMR and mass spectrometry.
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for validating the purity of Azobenzene-D10, a deuterated analogue of the widely used photoswitchable molecule. We present experimental protocols, data analysis strategies, and a comparative overview of alternative methods to assist in the rigorous quality control of this important research chemical.
This compound, in which the ten hydrogen atoms on the two phenyl rings are replaced with deuterium, is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based assays and for studying kinetic isotope effects. The validation of its isotopic and chemical purity is a critical step to ensure the reliability and accuracy of experimental results. This guide focuses on the application of NMR and mass spectrometry, two of the most powerful analytical techniques for this purpose.
Data Presentation: A Comparative Analysis
The purity of this compound can be assessed both qualitatively and quantitatively using NMR and mass spectrometry. Below is a summary of the expected data from these techniques.
| Parameter | NMR Spectroscopy | Mass Spectrometry |
| Molecular Weight Confirmation | Indirectly confirmed by the absence of proton signals in ¹H NMR. | Directly confirmed by the molecular ion peak (m/z 192.28 for C12D10N2). |
| Isotopic Purity | Can be estimated from the residual proton signals in ¹H NMR. ²H NMR provides direct quantification of deuterium incorporation. | High-resolution mass spectrometry (HRMS) can resolve and quantify the distribution of different isotopologues (e.g., D9, D8 species). |
| Chemical Purity (Impurity Profile) | ¹³C NMR can identify and quantify carbon-containing impurities. Residual proton signals in ¹H NMR can indicate proton-containing impurities. | GC-MS or LC-MS can separate and identify volatile and non-volatile impurities, respectively. Fragmentation patterns aid in structural elucidation of impurities. |
| Quantitative Purity (Assay) | Quantitative NMR (qNMR) using an internal standard provides a highly accurate determination of the absolute purity. | While not the primary method for absolute quantification, MS can provide relative quantification of impurities. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are standard protocols for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the identity, and determine the isotopic and chemical purity of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic anhydride) into a clean, dry vial.
-
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., chloroform-d, acetone-d6) that does not contain residual signals in the regions of interest.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum. The absence of significant signals in the aromatic region (typically 7-8 ppm for azobenzene) confirms a high level of deuteration.
-
Integrate any residual proton signals against the integral of the known amount of the internal standard to quantify the amount of proton-containing impurities and to estimate the isotopic purity.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The spectrum should show the characteristic signals for the aromatic carbons of azobenzene. The chemical shifts will be similar to non-deuterated azobenzene but may show small isotopic shifts.
-
The presence of any additional signals may indicate carbon-containing impurities. The relative integrals of these signals can be used for semi-quantitative analysis.
-
-
²H (Deuterium) NMR Spectroscopy (Optional but Recommended):
-
Acquire a ²H NMR spectrum. This will show a signal for the deuterium atoms on the aromatic rings, providing direct evidence and quantification of deuteration.
-
Mass Spectrometry (MS)
Objective: To confirm the molecular weight, assess isotopic purity, and identify potential impurities in this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) for direct infusion or for injection into a chromatographic system.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the elution of this compound and potential volatile impurities.
-
MS Conditions: Acquire mass spectra in the range of m/z 50-300.
-
Data Analysis:
-
Confirm the molecular weight of this compound by observing the molecular ion peak at m/z 192.
-
The primary fragmentation pathway for azobenzene upon electron impact is the loss of a neutral nitrogen molecule (N2, 28 Da). Therefore, a significant fragment ion at m/z 164 (C12D10) is expected.[1]
-
Analyze the isotopic cluster of the molecular ion to determine the distribution of deuterated species (e.g., D9, D8), which provides a measure of isotopic purity.
-
Chromatographic separation will reveal the presence of any volatile impurities, which can be identified by their mass spectra.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
LC Conditions: Use a reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid) to achieve separation of this compound from non-volatile impurities.
-
MS Conditions: Acquire mass spectra in full scan mode to detect all ions.
-
Data Analysis:
-
Confirm the molecular weight by observing the protonated molecule [M+H]⁺ at m/z 193.
-
Identify non-volatile impurities based on their retention times and mass-to-charge ratios.
-
-
Visualizing the Workflow
To illustrate the logical flow of the purity validation process, the following diagrams are provided.
Caption: Experimental workflow for purity validation.
Comparison with Other Alternatives
While NMR and MS are the primary techniques for the purity validation of this compound, other methods can provide complementary information.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC can be used to determine the chemical purity of this compound by separating it from non-deuterated azobenzene and other chromophoric impurities. However, it does not provide information on isotopic purity.
-
Elemental Analysis: This technique can determine the percentage of carbon, nitrogen, and hydrogen. For this compound, a very low hydrogen content would be expected. However, it is not sensitive to minor impurities and does not provide structural information.
-
Melting Point Analysis: The melting point of a pure compound is sharp and within a narrow range. Impurities typically broaden and depress the melting point. This can be a quick, albeit non-specific, indicator of purity.
Potential Impurities in this compound Synthesis
This compound is typically synthesized via the reduction of nitrobenzene-d5. Potential impurities that may arise during this process include:
-
Partially Deuterated Azobenzenes (e.g., D9, D8): Incomplete deuteration of the starting material or H/D exchange during the reaction can lead to the presence of azobenzene molecules with fewer than ten deuterium atoms.
-
Unreacted Nitrobenzene-d5: Incomplete reaction will result in the presence of the starting material.
-
Side-Products: Reductive coupling of nitroaromatics can sometimes lead to the formation of byproducts such as azoxybenzene-d10 and aniline-d5.
-
Residual Solvents and Reagents: Solvents and other reagents used in the synthesis and purification steps may be present in the final product.
Conclusion
A combination of NMR and mass spectrometry provides a robust and comprehensive approach to validating the purity of this compound. ¹H and ¹³C NMR are invaluable for assessing isotopic and chemical purity, while qNMR offers highly accurate quantification. Mass spectrometry, particularly when coupled with chromatography, is essential for confirming the molecular weight, determining the isotopic distribution, and identifying trace impurities. By employing the detailed protocols and data analysis strategies outlined in this guide, researchers can confidently ascertain the quality of their this compound, leading to more reliable and reproducible scientific outcomes.
References
Inversion vs. Rotation: Unraveling the Isomerization Mechanism of Deuterated Azobenzene
A Comparative Guide for Researchers
The thermal cis-trans isomerization of azobenzene and its derivatives is a cornerstone of photoswitchable molecular systems. The subtle interplay of electronic and steric factors dictates the pathway of this transformation, with two primary mechanisms under debate: inversion and rotation. The introduction of deuterium isotopes into the azobenzene framework provides a powerful tool to distinguish between these pathways through the kinetic isotope effect (KIE). This guide offers an objective comparison of the inversion and rotation mechanisms in deuterated azobenzene, supported by experimental data and detailed protocols, to aid researchers in the design and analysis of novel molecular switches.
Distinguishing Isomerization Pathways: Inversion and Rotation
The thermal relaxation of cis-azobenzene to the more stable trans-isomer can proceed through two distinct transition states, defining the inversion and rotation pathways.
-
Inversion Mechanism: This pathway involves a semi-linear transition state where one of the nitrogen atoms undergoes sp2 to sp rehybridization. The isomerization occurs through a planar, "in-plane" motion of one of the phenyl rings.
-
Rotation Mechanism: In this mechanism, the N=N double bond is twisted, leading to a non-planar transition state where the π-bond is significantly weakened. This pathway involves a rotational motion around the N-N single bond character in the transition state.
The key to distinguishing these mechanisms lies in how isotopic substitution, specifically deuteration of the phenyl rings, affects the rate of isomerization.
The Decisive Role of the Kinetic Isotope Effect (KIE)
The kinetic isotope effect (KIE), defined as the ratio of the rate constant of the non-deuterated (light) isotopologue (kH) to that of the deuterated (heavy) isotopologue (kD), serves as a critical experimental observable.
-
For the Inversion Mechanism: In the inversion pathway, the C-H (or C-D) bonds on the phenyl rings are not directly broken in the transition state. However, the out-of-plane bending vibrations of these bonds can be affected by the change in hybridization of the nitrogen atom. A small, secondary KIE (kH/kD > 1) is generally expected. This is because the zero-point energy of the C-H bending vibrations is higher than that of the C-D bending vibrations, and this difference may change upon reaching the transition state.
-
For the Rotation Mechanism: The rotational pathway involves significant steric interactions between the ortho-hydrogens (or deuteriums) of the two phenyl rings as they pass each other in the transition state. The greater mass of deuterium leads to a lower vibrational frequency and a smaller vibrational amplitude for the C-D bonds compared to the C-H bonds. This can result in reduced steric hindrance in the transition state for the deuterated compound, potentially leading to a small inverse KIE (kH/kD < 1) or a KIE close to unity.
Experimental Evidence: A Quantitative Comparison
While comprehensive experimental data specifically on the thermal cis-trans isomerization of fully deuterated azobenzene (azobenzene-d10) is sparse in the readily available literature, studies on related systems and theoretical calculations provide valuable insights. The following table summarizes the expected and observed trends.
| Parameter | Inversion Mechanism | Rotation Mechanism |
| Transition State Geometry | Planar, semi-linear NNC angle | Twisted, non-planar CNNC dihedral angle |
| Expected KIE (kH/kD) | Small, normal secondary KIE (>1) | Close to unity or slightly inverse (<1) |
| Solvent Effects | Less sensitive to solvent polarity | Highly sensitive to solvent polarity |
| Substituent Effects | Favored for substituents that stabilize a linear transition state | Favored for "push-pull" substituents that stabilize a charge-separated transition state |
Experimental Protocols
Precise determination of the KIE for azobenzene isomerization requires careful kinetic measurements using techniques such as NMR spectroscopy or UV-Vis spectroscopy with flash photolysis.
Synthesis of Deuterated Azobenzene (this compound)
Materials:
-
Nitrobenzene-d5
-
Zinc dust
-
Sodium hydroxide
-
Ethanol
Procedure:
-
A solution of nitrobenzene-d5 in ethanol is prepared.
-
Zinc dust and a concentrated aqueous solution of sodium hydroxide are added portion-wise to the refluxing ethanolic solution of nitrobenzene-d5.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is filtered to remove zinc oxide.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
-
The final product is characterized by 1H NMR (to confirm the absence of protons) and mass spectrometry.
Kinetic Analysis by 1H NMR Spectroscopy
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature probe.
Procedure:
-
Prepare solutions of both non-deuterated (h10) and deuterated (d10) azobenzene of the same concentration in a suitable deuterated solvent (e.g., toluene-d8).
-
Irradiate the samples with UV light (e.g., 365 nm) at a low temperature (e.g., -20 °C) to generate a photostationary state enriched in the cis-isomer.
-
Transfer the NMR tubes to the pre-heated NMR probe set to the desired temperature for the kinetic measurement.
-
Acquire a series of 1D 1H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the well-resolved protons of the cis and trans isomers in the non-deuterated sample. For the deuterated sample, 2H NMR can be used, or the disappearance of the cis-isomer can be monitored by other techniques if a small amount of a protonated internal standard is used.
-
Plot the natural logarithm of the concentration of the cis-isomer versus time. The negative of the slope of this plot gives the first-order rate constant (k).
-
Repeat the experiment at several different temperatures to determine the activation parameters (Ea, ΔH‡, and ΔS‡) using the Arrhenius and Eyring equations.
-
Calculate the KIE (kH/kD) at each temperature.
Kinetic Analysis by Flash Photolysis
Instrumentation:
-
Flash photolysis setup with a pulsed laser (e.g., Nd:YAG laser at 355 nm) for excitation and a continuous wave lamp and monochromator/detector for monitoring absorbance changes.
Procedure:
-
Prepare solutions of both h10 and d10 azobenzene in a suitable solvent (e.g., hexane or ethanol).
-
Place the sample in a cuvette within the flash photolysis apparatus.
-
Excite the sample with a short laser pulse to generate the cis-isomer.
-
Monitor the change in absorbance at a wavelength where the cis and trans isomers have significantly different extinction coefficients (e.g., in the π-π* absorption band of the trans-isomer).
-
Fit the time-resolved absorbance data to a first-order exponential decay to obtain the rate constant (k) for the thermal cis-trans isomerization.
-
Perform measurements at various temperatures to determine the activation parameters.
-
Calculate the KIE (kH/kD) at each temperature.
Visualizing the Mechanistic Pathways
The logical flow of the experimental and analytical process to distinguish between the inversion and rotation mechanisms can be visualized as follows:
Caption: Experimental workflow for determining the isomerization mechanism.
The distinct isomerization pathways can be represented as follows:
Caption: Inversion vs. Rotation isomerization pathways.
Conclusion
The study of the kinetic isotope effect in deuterated azobenzene provides a definitive method for elucidating the operative thermal isomerization mechanism. While the inversion mechanism is generally favored for unsubstituted azobenzene in nonpolar solvents, the rotation pathway can become dominant with appropriate substitution or in polar solvents. For deuterated azobenzene, a small, normal secondary KIE would be strong evidence for the inversion mechanism, whereas a KIE close to unity or an inverse KIE would point towards a rotational pathway. The experimental protocols outlined here provide a robust framework for researchers to perform these critical measurements and advance the understanding and application of azobenzene-based molecular systems.
Safety Operating Guide
Proper Disposal of Azobenzene-D10: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling Azobenzene-D10, it is imperative to consult the Safety Data Sheet (SDS) for azobenzene.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber) and wear protective clothing to prevent skin contact.
-
Respiratory Protection: In areas with potential for dust or aerosol formation, or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Handling and Storage:
-
Handle the substance in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Quantitative Data Summary for Azobenzene
The following table summarizes key data for azobenzene, which should be considered indicative for this compound.
| Property | Value | Reference |
| Molecular Weight | 182.23 g/mol | |
| Physical State | Powder Solid | |
| Appearance | Orange | |
| Melting Point/Range | 66 - 69 °C / 150.8 - 156.2 °F | |
| Boiling Point/Range | 293 °C / 559.4 °F | |
| Flash Point | 100 °C / 212 °F | |
| Oral LD50 (rat) | 1,000 mg/kg | |
| Inhalative LC50/4 h | 1.5 mg/l (ATE) |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations. The primary recommended method for disposal is incineration.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous waste.
-
Solid Waste: Collect solid this compound waste, including contaminated items like gloves and wipes, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound is in a solution, collect it in a separate, sealed, and labeled container for liquid hazardous waste.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
2. Labeling:
-
Clearly label the waste container as "Hazardous Waste".
-
Include the full chemical name: "this compound".
-
Indicate the associated hazards (e.g., Toxic, Carcinogen, Mutagen).
3. Storage:
-
Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.
-
The storage area should be cool, dry, and well-ventilated.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with the SDS for azobenzene and any other relevant information about the waste stream.
In Case of a Spill:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid breathing dust.
-
Sweep up the spilled material and place it in a suitable, closed container for disposal.
-
Do not let the product enter drains.
Experimental Protocol for Waste Analysis (If Required)
Prior to disposal, analytical testing of the waste stream may be necessary to confirm its composition and concentration. High-Performance Liquid Chromatography (HPLC) is a suitable method for the determination of azobenzene.
HPLC Method for Azobenzene Quantification:
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water.
-
Stationary Phase: A C18 reversed-phase column is typically used.
-
Detection: UV-Vis detector set at the wavelength of maximum absorbance for azobenzene (approximately 320 nm).
-
Quantification: A calibration curve is generated using standards of known azobenzene concentrations to quantify the amount in the waste sample.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Azobenzene-D10
Essential Safety and Handling Guide for Azobenzene-D10
This guide provides crucial safety and logistical information for handling this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal. Given that this compound is an isotopic analog of Azobenzene, the safety protocols are based on the hazardous properties of Azobenzene.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following primary concerns:
-
Health Hazards: Harmful if swallowed or inhaled, suspected of causing genetic defects, and may cause cancer.[1][2][3] It may also cause damage to organs through prolonged or repeated exposure.[1][2]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.
GHS Hazard Pictograms:
-
Health Hazard
-
Exclamation Mark
-
Environment
Signal Word: Danger
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for Azobenzene, which is expected to be comparable to this compound.
| Property | Value | Source |
| Oral Toxicity (LD50, rat) | 1,000 mg/kg | |
| Inhalation Toxicity (LC50/4h, rat) | 1.5 mg/l (ATE) | |
| Melting Point | 65 - 68 °C (149 - 154 °F) | |
| Boiling Point | 293 °C (559 °F) | |
| Density | 1.09 g/mL at 25 °C (77 °F) | |
| Flash Point | 100 °C (212 °F) |
Operational Plan: Handling this compound
A systematic approach is essential when working with this compound. The following workflow outlines the procedural steps from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
